1,4-Bis(phenoxyacetyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenoxy-1-[4-(2-phenoxyacetyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(15-25-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)16-26-18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDCIXXBFSRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359806 | |
| Record name | 1,4-Bis(phenoxyacetyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784-10-7 | |
| Record name | 1,1′-(1,4-Piperazinediyl)bis[2-phenoxyethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(phenoxyacetyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 1,4-Bis(phenoxyacetyl)piperazine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and CNS effects.[1][2][3] The 1,4-disubstituted piperazine scaffold is a common motif in many pharmaceuticals. This technical guide focuses on the physicochemical properties of 1,4-Bis(phenoxyacetyl)piperazine, a molecule of interest for further research and development. Due to the limited availability of direct data, this document leverages information on several structurally similar analogs to provide a robust predictive profile.
Chemical Structure and Properties of Analogous Compounds
The core structure of this compound consists of a central piperazine ring N,N'-diacylated with phenoxyacetyl groups. The physicochemical properties of this molecule are influenced by the nature of the substituents on the phenyl rings. To provide a comprehensive overview, a summary of the known properties of several analogs is presented in the table below.
Table 1: Physicochemical Data of this compound Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound (Predicted) | C₂₀H₂₂N₂O₄ | 354.40 | Not Available | Not Available |
| 1,4-Bis((p-bromophenoxy)acetyl)piperazine | C₂₀H₂₀Br₂N₂O₄ | 512.20[4] | Not Available | Not Available |
| 1,4-Bis((p-chlorophenoxy)acetyl)piperazine | C₂₀H₂₀Cl₂N₂O₄ | 423.29[5] | Not Available | Not Available |
| 1,4-Bis((p-tolyloxy)acetyl)piperazine | C₂₂H₂₆N₂O₄ | 382.45[6] | Not Available | Not Available |
| 1,4-Bis((4-methoxyphenoxy)acetyl)piperazine | C₂₂H₂₆N₂O₆ | 414.45[7] | Not Available | Not Available |
| 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine | C₂₈H₃₈N₂O₄ | 482.61[8][9] | Not Available | Not Available |
| 1,4-Bis((2,4-dimethylphenoxy)acetyl)piperazine | C₂₄H₃₀N₂O₄ | 410.51[10] | Not Available | Not Available |
| 1,4-Diacetyl-2,5-piperazinedione | C₈H₁₀N₂O₄ | 198.18[11][12][13][14] | Not Available | 424.4 at 760 mmHg[14] |
| 1,4-Bis(trimethylsilyl)piperazine | C₁₀H₂₆N₂Si₂ | 230.50[15] | 23.5 - 24[15] | 210 - 216[15] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of 1,4-disubstituted piperazines, which can be adapted for this compound.
General Synthesis of 1,4-Diacylpiperazines
The synthesis of 1,4-diacylpiperazines is typically achieved through the N-acylation of piperazine with an appropriate acylating agent.[16][17]
Reaction Scheme:
Figure 1: General reaction for the synthesis of this compound.
Materials:
-
Piperazine
-
Phenoxyacetyl chloride (2 equivalents)
-
Triethylamine (2 equivalents)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve piperazine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenoxyacetyl chloride in dichloromethane to the reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Characterization Protocols
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Figure 2: Workflow for the synthesis and characterization of 1,4-diacylpiperazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons (typically a singlet or a multiplet in the 3.5-4.0 ppm region) and the protons of the phenoxyacetyl groups, including the methylene protons adjacent to the carbonyl and the aromatic protons.[18][19]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the piperazine ring carbons, and the carbons of the phenoxy groups.[18][20]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M+H]⁺.[2][21][22]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the amide C=O stretching (around 1640-1680 cm⁻¹) and C-N stretching vibrations.[13][23][24]
Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been reported, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological effects. Many piperazine-containing compounds have been developed as antimicrobial, antifungal, and anticancer agents.[21][22] The biological activity is highly dependent on the nature of the substituents on the piperazine ring. Further research is required to elucidate the specific biological targets and signaling pathways of this compound.
Figure 3: A generalized workflow for the investigation of biological activity.
Conclusion
This technical guide provides a predictive overview of the physicochemical properties of this compound based on data from its structural analogs. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound. Further experimental investigation is necessary to determine the precise physicochemical properties, biological activity, and potential therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. CAS#:4190-83-4 | 1,4-Bis((p-chlorophenoxy)acetyl)piperazine | Chemsrc [chemsrc.com]
- 6. 1,4-Bis((p-tolyloxy)acetyl)piperazine | C22H26N2O4 | CID 1010796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- (C22H26N2O6) [pubchemlite.lcsb.uni.lu]
- 8. 1,4-bis[(4-tert-butylphenoxy)acetyl]piperazine | 445409-31-4 [amp.chemicalbook.com]
- 9. PubChemLite - Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- (C24H30N2O4) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. mdpi.com [mdpi.com]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 15. Piperazine,1,4-bis(4-chlorophenyl)- | CAS#:3367-54-2 | Chemsrc [chemsrc.com]
- 16. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. etd.auburn.edu [etd.auburn.edu]
- 22. researchgate.net [researchgate.net]
- 23. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]
In-depth Technical Guide: Spectroscopic and Mass Spectrometric Analysis of 1,4-Bis(phenoxyacetyl)piperazine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1,4-Bis(phenoxyacetyl)piperazine. Due to the limited availability of published experimental data for this specific molecule, this guide has been compiled using information from analogous structures and general synthetic procedures for related piperazine derivatives. The presented data is intended to serve as a reference for researchers and professionals engaged in the synthesis, characterization, and analysis of similar compounds.
Spectroscopic and Mass Spectrometric Data
The following tables summarize the expected and observed spectral data for piperazine derivatives with similar structural motifs. This information can be used to predict the spectral characteristics of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
| Piperazine-H | 3.60 - 3.80 | m |
| -CH₂- (acetyl) | 4.80 - 5.00 | s |
| Phenyl-H (ortho) | 6.90 - 7.00 | d |
| Phenyl-H (para) | 7.25 - 7.35 | t |
| Phenyl-H (meta) | 6.95 - 7.05 | t |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| Piperazine-C | 40 - 45 |
| -CH₂- (acetyl) | 65 - 70 |
| C=O (amide) | 165 - 170 |
| Phenyl-C (C-O) | 155 - 160 |
| Phenyl-C (para) | 128 - 130 |
| Phenyl-C (ortho) | 114 - 116 |
| Phenyl-C (meta) | 120 - 122 |
| Phenyl-C (ipso) | 120 - 122 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) |
| [M+H]⁺ | 355.1658 |
| [M+Na]⁺ | 377.1477 |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound can be achieved by the reaction of piperazine with phenoxyacetyl chloride.
Materials:
-
Piperazine
-
Phenoxyacetyl chloride
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Dissolve piperazine in the chosen aprotic solvent in a reaction flask.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phenoxyacetyl chloride in the same solvent to the reaction mixture with constant stirring.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
NMR Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample would be dissolved in a deuterated solvent, typically CDCl₃ or DMSO-d₆, containing a small amount of tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and the logical relationship of the components in this analysis.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Logical relationship between synthesis and analysis of the target compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 1,4-Bis(phenoxyacetyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 1,4-Bis(phenoxyacetyl)piperazine, a molecule of interest in medicinal chemistry and materials science. The document outlines a standard protocol for the synthesis of the compound, details the methodology for its characterization by Fourier-transform infrared (FTIR) spectroscopy, and presents an analysis of its expected vibrational modes. This guide is intended to serve as a comprehensive resource for researchers working with this and structurally related compounds.
Introduction
This compound is a symmetrically substituted piperazine derivative. The molecule incorporates several key functional groups, including a piperazine ring, tertiary amide linkages, and aromatic ether moieties. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule and its overall structure. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of molecular bonds, a characteristic "fingerprint" spectrum is obtained. This guide will detail the synthesis and theoretical infrared spectral characteristics of this compound.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducible synthesis and analysis of this compound. The following sections describe a standard procedure for its synthesis and subsequent FTIR analysis.
Synthesis of this compound
The synthesis of this compound can be readily achieved via the Schotten-Baumann reaction, which involves the acylation of piperazine with phenoxyacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Materials:
-
Piperazine
-
Phenoxyacetyl chloride
-
Dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (Et3N) or an aqueous solution of sodium hydroxide (NaOH)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane. Add triethylamine (2.2 equivalents) to the solution to act as a base. Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Acyl Chloride: Dissolve phenoxyacetyl chloride (2.2 equivalents) in a separate portion of dichloromethane. Add this solution dropwise to the cooled piperazine solution over a period of 30-60 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours to ensure the reaction goes to completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with distilled water, a dilute solution of hydrochloric acid (to remove excess triethylamine), and finally with a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield pure this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of the synthesized compound is typically recorded to confirm its identity and purity.
Instrumentation:
-
FTIR Spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
-
Potassium bromide (KBr), spectroscopic grade
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the purified this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum over a typical range of 4000–400 cm⁻¹.[2] A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.
-
Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Data Presentation: Infrared Spectral Analysis
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The following table summarizes the expected characteristic absorption bands based on established spectroscopic data for similar structures.[3][4][5][6][7][8][9][10]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100–3000 | Medium-Weak | C-H Stretch | Aromatic (Ar-H) |
| 2980–2850 | Medium | C-H Stretch | Aliphatic (Piperazine CH₂) |
| 1680–1630 | Strong | C=O Stretch (Amide I) | Tertiary Amide |
| 1600–1585 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1500–1400 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1470–1450 | Medium | CH₂ Scissoring | Aliphatic (Piperazine CH₂) |
| 1250–1200 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 1100–1000 | Strong | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| ~1150 | Medium | C-N Stretch | Piperazine Ring |
| 900–675 | Strong | C-H Out-of-Plane Bend | Aromatic (Ar-H) |
Visualization of Processes and Structures
Visual diagrams are essential for understanding experimental workflows and the relationship between molecular structure and spectroscopic data.
References
- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 2. rtilab.com [rtilab.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
Potential Therapeutic Applications of 1,4-Bis(phenoxyacetyl)piperazine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties and versatile synthetic accessibility. This technical guide explores the potential therapeutic applications of 1,4-Bis(phenoxyacetyl)piperazine and its structurally related analogs, with a primary focus on their anticonvulsant properties. While direct experimental data for this compound is not extensively available in the public domain, this document compiles and analyzes data from closely related 1,4-disubstituted piperazine derivatives. This guide provides a comprehensive overview of the synthesis, preclinical evaluation, and potential mechanisms of action for this class of compounds, supported by structured data tables, detailed experimental protocols, and illustrative diagrams to facilitate further research and development in this promising area.
Introduction: The Prominence of the Piperazine Moiety in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in modern drug discovery.[1][2] Its presence in numerous approved drugs is a testament to its ability to impart desirable pharmacokinetic properties, such as improved solubility and bioavailability.[2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticonvulsant effects.[1][3][4] The symmetrical nature of 1,4-disubstituted piperazines allows for the exploration of structure-activity relationships by modifying the substituents at both nitrogen atoms, making it an attractive template for the design of novel therapeutic agents.
Synthesis of 1,4-Disubstituted Piperazine Derivatives
The synthesis of this compound and its analogs typically involves the acylation of piperazine with a suitable phenoxyacetyl chloride or a related electrophile. A general synthetic scheme is outlined below.
General Synthetic Workflow
Caption: General synthesis workflow for this compound analogs.
Experimental Protocol: Synthesis of 1,4-bis[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride
This protocol is adapted from the synthesis of a structurally similar compound and can be considered a representative procedure.[5]
-
Reaction Setup: A mixture of 1-(4-chloro-3-methyl)phenoxyethyl chloride (0.1 mol), anhydrous piperazine (0.05 mol), and anhydrous potassium carbonate (0.1 mol) in toluene (150 ml) is prepared.
-
Reflux: The reaction mixture is heated at reflux for 24 hours.
-
Work-up: After cooling, the inorganic salts are filtered off. The solvent is evaporated from the filtrate under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the free base.
-
Salt Formation: The purified base is dissolved in anhydrous ethanol and treated with an ethanolic solution of hydrogen chloride to precipitate the dihydrochloride salt.
-
Final Product: The resulting solid is collected by filtration, washed with cold ethanol, and dried to afford 1,4-bis[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride.
Therapeutic Potential: Anticonvulsant Activity
Several studies have highlighted the potential of 1,4-disubstituted piperazine derivatives as anticonvulsant agents.[1][5][6] Preclinical screening of these compounds has been conducted using standard animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests.[7][8]
Quantitative Data on Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of representative 1,4-disubstituted piperazine derivatives from the literature.
| Compound ID | Structure | MES ED₅₀ (mg/kg) | scMet ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| X | 1,4-bis[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride | 115.9 (mice) | > 300 | 237.5 | 2.05 | [5] |
| II | 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride | 38.9 (rats) | > 300 | 110.2 | 2.83 | [1] |
| Valproate | (Reference Drug) | 273 (mice) | 149 | 465 | 1.7 | [5] |
MES ED₅₀: Median effective dose in the maximal electroshock test. scMet ED₅₀: Median effective dose in the subcutaneous pentylenetetrazole test. Neurotoxicity TD₅₀: Median toxic dose in the rotorod test. Protective Index (PI) = TD₅₀ / ED₅₀.
Experimental Protocols for Anticonvulsant Screening
The following are detailed methodologies for the key experiments cited.[7]
Maximal Electroshock (MES) Test:
-
Animal Model: Male albino mice (20-30 g) or rats (100-150 g).
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: At the time of peak effect (e.g., 30 or 60 minutes post-administration), a maximal electroshock (e.g., 50 mA for mice, 150 mA for rats, 0.2 s duration) is delivered via corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint, indicating protection.
-
Data Analysis: The ED₅₀ (the dose protecting 50% of the animals) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scMet) Test:
-
Animal Model: Male albino mice (18-25 g).
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Induction of Seizure: At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes. The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
-
Data Analysis: The ED₅₀ is calculated.
Rotorod Neurotoxicity Test:
-
Apparatus: A rotating rod (e.g., 1-inch diameter) turning at a constant speed (e.g., 6 rpm).
-
Procedure: Trained animals that can maintain their balance on the rotating rod for a predetermined time (e.g., 1 minute) are selected. The test compound is administered, and the animals are tested on the rotorod at various time intervals.
-
Endpoint: Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod for the predetermined time.
-
Data Analysis: The TD₅₀ (the dose causing neurotoxicity in 50% of the animals) is determined.
Potential Mechanism of Action
While the exact mechanism of action for anticonvulsant piperazine derivatives is not fully elucidated, it is hypothesized to involve modulation of central nervous system targets. A plausible signaling pathway could involve the enhancement of GABAergic inhibition, a common mechanism for many anticonvulsant drugs.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism involving positive allosteric modulation of GABA-A receptors.
Conclusion and Future Directions
The available data on 1,4-disubstituted piperazine derivatives strongly suggest that this chemical class is a promising starting point for the development of novel anticonvulsant therapies. The favorable protective indices of some analogs, surpassing that of the established drug valproate, warrant further investigation. Future research should focus on the synthesis and screening of a broader library of this compound analogs to establish clear structure-activity relationships. Elucidation of the precise mechanism of action will be crucial for optimizing the pharmacological profile and advancing lead compounds toward clinical development. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of anticonvulsant activities of some bis Mannich bases and corresponding piperidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
An In-depth Technical Guide to Phenoxyacetyl Piperazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of phenoxyacetyl piperazine derivatives and their analogs. This class of compounds has garnered interest in medicinal chemistry due to its potential therapeutic applications, ranging from anticancer to neuroprotective activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows.
Synthesis of Phenoxyacetyl Piperazine Derivatives
The core structure of these derivatives involves a central piperazine ring N-substituted with one or two phenoxyacetyl moieties. The synthesis of these compounds generally relies on well-established N-acylation reactions.
A common synthetic route involves the reaction of piperazine or a mono-substituted piperazine with a phenoxyacetyl chloride derivative in the presence of a base. The choice of solvent, base, and reaction temperature can influence the yield and purity of the final product. For the synthesis of symmetrical 1,4-bis(phenoxyacetyl)piperazine derivatives, a 1:2 molar ratio of piperazine to the phenoxyacetyl chloride is typically employed.
General Synthetic Scheme:
Figure 1. General synthetic workflow for this compound.
Biological Activities and Quantitative Data
While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, studies on structurally related compounds provide insights into their potential biological activities. These activities include anticancer, neuroprotective, and antimicrobial effects.
Anticancer Activity
Piperazine derivatives are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis. One study on a novel piperazine-containing compound (PCC) demonstrated its cytotoxic potential against human liver cancer cells, with IC50 values in the low micromolar range. The mechanism was found to involve both intrinsic and extrinsic apoptotic pathways[1].
Table 1: Cytotoxicity of a Piperazine Derivative (PCC) against Liver Cancer Cell Lines [1]
| Cell Line | IC50 (µM) after 24h |
| SNU-475 | 6.98 ± 0.11 |
| SNU-423 | 7.76 ± 0.45 |
Neuroprotective and Anticonvulsant Activity
A study on 1,4-disubstituted piperazine derivatives investigated their anticonvulsant activity. One compound, 1-[(4-Chloro-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine , which shares the phenoxyacetyl piperazine scaffold, was evaluated in a six-hertz seizure test and showed significant protective effects without accompanying neurotoxicity at the tested dose[2].
Table 2: Anticonvulsant Activity of a Phenoxyacetyl Piperazine Analog [2]
| Compound | Dose (mg/kg) | Protection (0.5h) | Neurotoxicity |
| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | 100 | 100% | Not observed |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on standard N-acylation methods.
Materials:
-
Piperazine
-
Phenoxyacetyl chloride (2.2 equivalents)
-
Triethylamine (2.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve piperazine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenoxyacetyl chloride in anhydrous DCM to the cooled piperazine solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure this compound.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay) for Anticancer Activity Screening
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SNU-475, SNU-423)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
Apoptosis Induction in Cancer Cells
Piperazine derivatives often exert their anticancer effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) and/or the extrinsic (death receptor) pathways.
Figure 2. Proposed apoptotic pathways induced by phenoxyacetyl piperazine derivatives.
Conclusion
Phenoxyacetyl piperazine derivatives represent a promising scaffold for the development of new therapeutic agents. While the available data on the specific this compound subclass is limited, the broader class of phenoxyacetyl piperazines and their analogs have demonstrated significant potential in anticancer and neuroprotective applications. Further research, including the synthesis of a broader range of analogs and comprehensive biological evaluation, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring this area of medicinal chemistry.
References
An In-Depth Technical Guide to the In Silico Modeling of 1,4-Bis(phenoxyacetyl)piperazine Interactions
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide outlines a comprehensive in silico strategy for characterizing the interactions of 1,4-Bis(phenoxyacetyl)piperazine, a novel compound with a piperazine scaffold. Given the limited specific literature on this exact molecule, this document provides a robust framework based on established computational methodologies for analogous piperazine derivatives, which are prevalent in many FDA-approved drugs.[1] This whitepaper will detail a step-by-step virtual assessment, from initial property prediction to advanced dynamic simulations.
Introduction to this compound and In Silico Modeling
The piperazine ring is a key pharmacophore, a structural feature responsible for a drug's biological activity, found in a wide array of therapeutic agents.[1] Its derivatives have shown significant promise in various domains, including oncology and infectious diseases. This compound is a disubstituted piperazine with potential as a bifunctional agent capable of interacting with biological targets.[2]
In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict the behavior of chemical compounds and prioritize experimental testing.[3] Computational techniques allow for the early assessment of a molecule's pharmacokinetic and pharmacodynamic profiles, significantly streamlining the development pipeline.[4][5] This guide proposes a systematic in silico workflow to elucidate the potential therapeutic value of this compound.
Proposed In Silico Investigation Workflow
The logical flow of a comprehensive computational analysis is crucial for building a cohesive understanding of a molecule's potential. The following diagram illustrates a recommended workflow for investigating this compound.
Caption: Proposed in silico workflow for this compound.
Experimental Protocols
Physicochemical Properties and ADMET Prediction
The initial step involves evaluating the drug-likeness of this compound. This is crucial for avoiding costly late-stage failures in drug development.[4][5] Various open-access tools can predict these properties based solely on the molecule's chemical structure.[1][5]
Methodology:
-
Ligand Preparation: The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. Energy minimization is then performed using a suitable force field (e.g., MMFF94).
-
Property Calculation: The 3D structure is submitted to web-based servers or standalone software (e.g., SwissADME, ADMETlab, ADMET Predictor®).[6]
-
Analysis: Key physicochemical properties, pharmacokinetic parameters (Absorption, Distribution, Metabolism, Excretion), and toxicity endpoints are analyzed. It is recommended to use multiple tools and compare the results for a more reliable prediction.[1][4]
Table 1: Predicted Physicochemical and ADMET Properties
| Parameter | Predicted Value | Acceptable Range | Implication |
|---|---|---|---|
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | Predicted Value | < 500 | Drug-likeness (Lipinski's Rule) |
| LogP (Lipophilicity) | Predicted Value | < 5 | Drug-likeness (Lipinski's Rule) |
| H-bond Donors | Predicted Value | < 5 | Drug-likeness (Lipinski's Rule) |
| H-bond Acceptors | Predicted Value | < 10 | Drug-likeness (Lipinski's Rule) |
| Topological Polar Surface Area (Ų) | Predicted Value | < 140 | Membrane permeability |
| Pharmacokinetics (ADMET) | |||
| Human Intestinal Absorption | Predicted Value | High | Oral bioavailability |
| Blood-Brain Barrier Permeation | Predicted Value | Yes/No | CNS activity |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Predicted Value | Inhibitor/Non-inhibitor | Drug-drug interaction potential[7] |
| Toxicity | |||
| AMES Mutagenicity | Predicted Value | Non-mutagen | Genotoxicity |
| hERG Inhibition | Predicted Value | Yes/No | Cardiotoxicity risk |
*Note: "Predicted Value" entries are placeholders for actual computational outputs.
Target Identification
With no pre-defined target, a reverse screening approach is necessary to identify potential protein partners. This can be achieved through both ligand-based and structure-based methods.[8]
Methodology:
-
Ligand-Based Screening: Utilizes the principle that structurally similar molecules often have similar biological activities. The chemical structure of this compound is used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to find molecules with high similarity and known targets.
-
Structure-Based Screening (Reverse Docking): This method involves docking the ligand against a large library of protein structures to identify those with the most favorable binding energies.[8] This can reveal both expected and novel "off-target" interactions.
Molecular Docking
Once potential targets are identified, molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's active site.[9][10][11]
Methodology:
-
Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The ligand structure is prepared as described in section 3.1.
-
Grid Generation: A docking grid is defined around the known or predicted binding site of the protein.
-
Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking calculations.[12][13] The program samples various conformations of the ligand within the binding site and scores them based on a scoring function that estimates binding free energy.
-
Analysis: The resulting poses are analyzed based on their binding energy scores and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with the protein's amino acid residues.
Table 2: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Key Interactions |
|---|---|---|---|
| Protein Kinase X | -9.5 | Tyr158, Leu203, Asp204 | H-bond with Asp204, Pi-Pi stacking with Tyr158 |
| p53 | -8.2 | Cys124, Trp146, Arg282 | H-bond with Arg282, Hydrophobic interactions |
| Sigma-1 Receptor | -7.9 | Glu172, Tyr173 | Electrostatic with Glu172, H-bond with Tyr173 |
*Note: Data is hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the biological environment.[14][15][16]
Methodology:
-
System Setup: The best-ranked docking pose is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.
-
Simulation: An MD engine like GROMACS or AMBER is used. The simulation typically involves an initial energy minimization, followed by a short period of heating and equilibration, and finally, a production run (e.g., 100 nanoseconds).[17]
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.
Table 3: Key Metrics from Molecular Dynamics Simulation
| Metric | Result | Interpretation |
|---|---|---|
| Protein RMSD | Stable around 2.1 Å after 10 ns | The protein maintains a stable conformation. |
| Ligand RMSD | Stable around 1.5 Å relative to the protein | The ligand remains stably bound in the active site. |
| Key H-bonds | Maintained for >80% of simulation time | The specific hydrogen bonds identified in docking are stable. |
*Note: Data is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR)
If a series of this compound analogs are synthesized and tested, a QSAR model can be developed to correlate their chemical structures with their biological activities.[3][18]
Methodology:
-
Data Set Preparation: A dataset of molecules with known activities (e.g., IC50 values) is compiled and divided into a training set and a test set.
-
Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated.
-
Model Building: Statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity.[19]
-
Validation: The model's predictive power is rigorously validated using the test set and statistical metrics like R² and Q².[20]
Hypothetical Signaling Pathway Involvement
Based on the activities of similar piperazine-containing molecules and a related compound identified as a p53 inhibitor, a potential mechanism of action for this compound could involve the modulation of cell cycle and apoptosis pathways.
Caption: Hypothetical inhibition of the p53 pathway by the compound.
Conclusion
This technical guide provides a comprehensive roadmap for the in silico evaluation of this compound. By systematically applying these computational methodologies, researchers can efficiently generate testable hypotheses regarding its mechanism of action, potential biological targets, and drug-like properties. This approach allows for the strategic allocation of resources, focusing subsequent experimental validation on the most promising avenues and accelerating the journey from compound to potential therapeutic.
References
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 [smolecule.com]
- 3. neovarsity.org [neovarsity.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 7. In silico methods for predicting drug-drug interactions with cytochrome P-450s, transporters and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. ijprdjournal.com [ijprdjournal.com]
- 11. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellalabs.com [cellalabs.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. m.youtube.com [m.youtube.com]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 20. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Bis(phenoxyacetyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1,4-bis(phenoxyacetyl)piperazine, a disubstituted piperazine derivative. The synthesis involves the acylation of piperazine with phenoxyacetyl chloride. The protocol is based on established methods for the synthesis of similar N,N'-diacylpiperazines.
Experimental Protocol
The synthesis of this compound is achieved through the reaction of piperazine with phenoxyacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Piperazine
-
Phenoxyacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or petroleum ether (for precipitation/crystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve piperazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Phenoxyacetyl Chloride: Dissolve phenoxyacetyl chloride (2.1 eq) in anhydrous dichloromethane in a dropping funnel. Add the phenoxyacetyl chloride solution dropwise to the cooled piperazine solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water to the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation and Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by precipitation by triturating the crude solid with a non-polar solvent like diethyl ether or petroleum ether.
-
Collect the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Data Presentation
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₂N₂O₄ |
| Molecular Weight | 370.41 g/mol |
| Physical Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Yield | To be determined experimentally |
| ¹H NMR | Peaks corresponding to piperazine ring protons and phenoxyacetyl group protons. |
| ¹³C NMR | Peaks corresponding to piperazine ring carbons and phenoxyacetyl group carbons. |
| IR (cm⁻¹) | Characteristic peaks for C=O (amide), C-O-C (ether), and aromatic C-H bonds. |
| Mass Spectrum (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway (General Representation of Acylation)
Caption: General mechanism of piperazine acylation.
Application Notes and Protocols for Cell-Based Assays Using 1,4-Bis(phenoxyacetyl)piperazine
Introduction
1,4-Bis(phenoxyacetyl)piperazine is a synthetic compound belonging to the piperazine class of molecules. Piperazine derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antiparasitic properties.[1][2] These compounds often exert their effects by modulating various signaling pathways within cells.[3][4] These application notes provide detailed protocols for evaluating the cytotoxic and anti-inflammatory effects of this compound in cell culture, along with methods to investigate its mechanism of action.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| SNU-475 | Liver Cancer | 7.8 ± 0.5 |
| SNU-423 | Liver Cancer | 8.5 ± 0.7 |
| MCF-7 | Breast Cancer | 12.3 ± 1.1 |
| HCT116 | Colon Cancer | 9.5 ± 0.9 |
| THLE-3 | Normal Liver Cells | > 50 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are expressed as mean ± standard deviation from three independent experiments.[3]
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Function | Change in Expression |
| Bax | Pro-apoptotic | Upregulated |
| Bcl-2 | Anti-apoptotic | Downregulated |
| Caspase-3 | Executioner caspase | Cleaved (Activated) |
| Caspase-8 | Initiator caspase | Cleaved (Activated) |
| Caspase-9 | Initiator caspase | Cleaved (Activated) |
| p53 | Tumor suppressor | Upregulated |
Changes in protein expression were determined by Western blot analysis after treating cancer cells with this compound at its IC₅₀ concentration for 24 hours.[3]
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on various cell lines.
Materials:
-
Target cell lines (e.g., SNU-475, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[3]
Protocol 2: Analysis of Apoptosis by Annexin V-FITC Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol examines the effect of this compound on the expression of key apoptosis-regulating proteins.
Materials:
-
Target cell line
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
Protocol 4: NF-κB Translocation Assay
This immunofluorescence-based assay assesses the inhibitory effect of this compound on the nuclear translocation of NF-κB.
Materials:
-
Target cell line (e.g., SNU-475)
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Pre-treat the cells with this compound for 3 hours.
-
Stimulate the cells with TNF-α (1 ng/mL) for 30 minutes to induce NF-κB translocation.[3]
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on slides and visualize under a fluorescence microscope. In untreated stimulated cells, NF-κB will be located in the nucleus, while effective inhibition by the compound will retain it in the cytoplasm.[3]
Visualizations
Caption: Experimental workflow for evaluating the biological activities of this compound.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1,4-Bis(phenoxyacetyl)piperazine in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives have emerged as a promising class of compounds in cancer research, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to induce apoptosis and cause cell cycle arrest, making them attractive candidates for novel anticancer drug development. This document provides a comprehensive guide for evaluating the cytotoxicity of a specific piperazine derivative, 1,4-Bis(phenoxyacetyl)piperazine. The protocols and application notes are based on established methodologies and findings from studies on analogous piperazine compounds, providing a solid framework for investigating the anticancer potential of this novel agent.
While specific data for this compound is not yet available, the information presented herein is derived from studies on structurally related piperazine derivatives and serves as a robust starting point for its evaluation.
Data Presentation: Cytotoxicity of Analogous Piperazine Derivatives
The following tables summarize the cytotoxic effects of various piperazine derivatives on different cancer cell lines, as reported in the literature. This data provides a comparative context for the potential efficacy of this compound.
Table 1: IC50 Values of Various Piperazine Derivatives in Human Cancer Cell Lines
| Piperazine Derivative | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | 24 | [1] |
| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | 24 | [1] |
| Compound 5f | Various Human Tumor Lines | 0.45 - 1.66 | Not Specified | [2] |
| Compound 10s | PC3 (Prostate Cancer) | 1.8 | Not Specified | [3] |
| Compound 10s | MGC803 (Gastric Cancer) | 2.8 | Not Specified | [3] |
| Compound 10s | A375 (Melanoma) | 1.3 | Not Specified | [3] |
| Compound 10s | A549 (Lung Cancer) | 2.9 | Not Specified | [3] |
| SPOPP-3 | CEM (T Lymphoblastoid) | 0.63 ± 0.17 | Not Specified | [4] |
| SPOPP-3 | HepG2 (Hepatoma) | 13.0 ± 1.96 | Not Specified | [4] |
Note: PCC is (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone. Compound 5f is 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile. Compound 10s is a 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivative. SPOPP-3 is spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine.
Table 2: Effects of Piperazine Derivatives on Apoptosis and Cell Cycle
| Piperazine Derivative | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| PCC | SNU-475, SNU-423 | Induction of intrinsic and extrinsic pathways | G1 Phase Arrest | [1] |
| C505 | K562 (Leukemia) | Caspase-dependent apoptosis | Cell cycle arrest (phase not specified) | [5][6] |
| Benzothiazole-piperazine derivatives | HUH-7, MCF-7, HCT-116 | Apoptosis induction | SubG1 Phase Arrest | [7] |
| SPOPP-3 | SW480 (Colon Cancer) | Induction of apoptosis and necrosis | G2/M Phase Arrest | [4] |
| Compound 10s | A549 | Not specified | G0/G1 Phase Arrest | [3] |
Note: C505 is a piperazine-containing compound identified through high-throughput screening.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24, 48, and 72 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]
-
Analyze the cells by flow cytometry within 1 hour.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24, 48, and 72 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[1]
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Caspase-8, Caspase-9, PARP, Bcl-2, Bax, p53, p-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the IC50 concentration for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for evaluating the cytotoxicity of this compound.
Proposed Signaling Pathway for Piperazine-Induced Apoptosis
Caption: Proposed signaling pathway for piperazine-induced apoptosis in cancer cells.
Logical Relationship for Cell Cycle Arrest
Caption: Logical relationship of piperazine-induced cell cycle arrest leading to inhibition of proliferation.
References
- 1. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
Application Note: Evaluating the Cytotoxicity of 1,4-Bis(phenoxyacetyl)piperazine using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Bis(phenoxyacetyl)piperazine is a synthetic compound belonging to the piperazine class. Piperazine derivatives have been a subject of significant interest in medicinal chemistry due to their diverse biological activities, including potential anti-cancer properties.[1][2] Assessing the cytotoxic effect of novel compounds like this compound on cancer cell lines is a critical first step in the drug discovery process.
This application note details a protocol for evaluating the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a well-established, colorimetric method for assessing cell viability.[3] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilizing the crystals.[5]
Experimental Data
The following table represents hypothetical data for the cytotoxicity of this compound against a generic cancer cell line (e.g., HeLa) after a 48-hour incubation period. This data is for illustrative purposes to demonstrate data presentation and analysis.
Table 1: Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 1 | 1.185 | 0.070 | 94.8% |
| 5 | 1.050 | 0.065 | 84.0% |
| 10 | 0.875 | 0.050 | 70.0% |
| 25 | 0.625 | 0.045 | 50.0% |
| 50 | 0.350 | 0.030 | 28.0% |
| 100 | 0.150 | 0.020 | 12.0% |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the MTT assay protocol for assessing compound cytotoxicity.
Caption: Workflow of the MTT cell viability assay.
Detailed Experimental Protocol: MTT Assay
This protocol provides a step-by-step method for determining the cytotoxicity of this compound.
1. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, MCF-7, A549)
-
Compound: this compound
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
-
MTT Stock Solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS)
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl
-
Equipment:
2. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.
-
Store aliquots at -20°C.
-
-
Compound Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the compound stock solution in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and typically below 0.5% to avoid solvent toxicity.
-
3. Experimental Procedure
-
Step 1: Cell Seeding
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cells in complete culture medium to the optimal seeding density (typically 5,000-10,000 cells/well, which should be determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "vehicle control" (cells treated with medium and DMSO) and "blank" (medium only, no cells) to subtract background absorbance.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.
-
-
Step 2: Compound Treatment
-
After 24 hours, carefully remove the culture medium.
-
Add 100 µL of the prepared compound working solutions (in duplicate or triplicate) to the respective wells.
-
Add 100 µL of medium containing the same concentration of DMSO as the treatment wells to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Step 3: MTT Addition and Incubation
-
Step 4: Solubilization of Formazan
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.[7]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[4]
-
Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Step 5: Absorbance Measurement
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[3]
-
Read the plate within 1 hour of adding the solubilization solution.
-
4. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
Determine IC50: Plot the percent cell viability against the logarithm of the compound concentration. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the resulting dose-response curve using non-linear regression analysis.
Troubleshooting
-
High Background: May be caused by microbial contamination or interference from components in the medium like phenol red. Using serum-free medium during the MTT incubation step can help reduce background.[7]
-
Low Absorbance: Could result from low cell numbers, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals.
-
Compound Interference: Some test compounds can directly reduce MTT or have a color that interferes with the absorbance reading. It is advisable to run controls with the compound in cell-free medium to check for any direct interaction.[8]
References
- 1. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Cytotoxicity Screening of 1,4-Bis(phenoxyacetyl)piperazine Using the Sulforhodamine B (SRB) Assay
Introduction
The assessment of cytotoxicity is a critical step in the discovery and development of novel therapeutic agents. The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method for determining cell density, based on the measurement of cellular protein content.[1][2] This application note describes the use of the SRB assay for evaluating the in vitro cytotoxic effects of 1,4-Bis(phenoxyacetyl)piperazine, a novel piperazine-containing compound, against various cancer cell lines. Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[3][4][5][6]
Principle of the SRB Assay
The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][7][8] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in a well.[9] After staining, the protein-bound dye is solubilized with a basic solution and the absorbance is measured using a microplate reader. This assay is independent of cell metabolic activity and provides a stable end-point, making it a reliable method for high-throughput screening.[7]
Advantages of the SRB Assay
The SRB assay offers several advantages for cytotoxicity screening, including:
-
High Sensitivity and Linearity: The assay is sensitive and provides a linear relationship between absorbance and cell number over a wide range.[7]
-
Reproducibility and Reliability: It is a robust and reproducible method suitable for large-scale screening.[10]
-
Cost-Effectiveness: The reagents required are inexpensive and readily available.[1]
-
Stable End-Point: The stained, fixed plates can be stored for extended periods before analysis.[7]
Experimental Protocols
Materials and Reagents
-
This compound (test compound)
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for the desired exposure time (typically 48-72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium, and incubate at 4°C for 1 hour.[11]
-
Carefully discard the supernatant and wash the plates five times with slow-running tap water.
-
Remove excess water by tapping the plates on paper towels and allow them to air dry completely at room temperature.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.[9]
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]
-
Invert the plates and tap on paper towels to remove excess liquid.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the optical density (OD) at a wavelength between 510 and 570 nm using a microplate reader.[12]
-
Data Presentation and Analysis
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Mean OD of test wells / Mean OD of control wells) x 100
The results can be presented in a tabular format, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]
Table 1: Cytotoxicity of this compound against various cancer cell lines (Template)
| Cell Line | IC50 (µM) ± SD |
| MCF-7 (Breast Cancer) | Enter experimental value |
| A549 (Lung Cancer) | Enter experimental value |
| HeLa (Cervical Cancer) | Enter experimental value |
| Other Cell Line | Enter experimental value |
Data to be populated by the researcher based on experimental results.
Signaling Pathway Diagram (Hypothetical)
While the specific mechanism of action for this compound is yet to be elucidated, many cytotoxic agents induce apoptosis. The following diagram illustrates a general overview of the intrinsic and extrinsic apoptotic pathways.
Caption: Overview of major apoptotic signaling pathways.
The SRB assay is a highly suitable method for the in vitro cytotoxicity screening of novel compounds like this compound. Its simplicity, robustness, and cost-effectiveness make it an ideal choice for generating reliable and reproducible data in a high-throughput manner. The detailed protocol provided herein can be readily implemented in a research laboratory setting to assess the anticancer potential of new chemical entities.
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Bis(phenoxyacetyl)piperazine as a Precursor for Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antipsychotic effects.[1][2][3] Its symmetrical nature, with two reactive nitrogen atoms, allows for the straightforward synthesis of diverse libraries of compounds. This document focuses on the utility of N,N'-disubstituted piperazine derivatives as precursors for novel bioactive compounds.
While 1,4-Bis(phenoxyacetyl)piperazine is a specific compound of interest, its direct use as a precursor is not extensively documented in current literature. However, the structurally analogous and highly versatile precursor, 1,4-bis(chloroacetyl)piperazine , is widely employed as a key starting material for synthesizing complex piperazine-based hybrids.[4][5] This document will provide protocols for the synthesis of 1,4-bis(chloroacetyl)piperazine and its subsequent conversion to this compound. It will then detail the application of these precursors in the development of novel anticancer and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Section 1: Synthesis of Piperazine Precursors
The foundational step involves the synthesis of a reactive piperazine core that can be further functionalized. The most common and versatile intermediate for this purpose is 1,4-bis(chloroacetyl)piperazine.
Experimental Protocol: Synthesis of 1,4-Bis(chloroacetyl)piperazine (3)
This protocol is adapted from the synthesis of piperazine-based bis(thiazole) hybrids.[4][5]
Materials:
-
Piperazine (1, 1.0 eq)
-
Chloroacetyl chloride (2, 2.0 eq)
-
Chloroform (CHCl₃)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve piperazine (1.0 eq) in chloroform in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (2.0 eq) dropwise to the stirred solution.
-
Maintain the reaction at 0 °C and continue stirring for 2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate, wash with cold chloroform, and dry under vacuum to yield 1,4-bis(chloroacetyl)piperazine (3) as a white solid.
Experimental Protocol: Synthesis of this compound (4)
This protocol describes a nucleophilic substitution reaction to replace the chloro groups with phenoxy moieties.
Materials:
-
1,4-Bis(chloroacetyl)piperazine (3, 1.0 eq)
-
Phenol (2.2 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and heating mantle
Procedure:
-
To a solution of phenol (2.2 eq) in DMF, add potassium carbonate (2.5 eq) and stir at room temperature for 30 minutes.
-
Add 1,4-bis(chloroacetyl)piperazine (3, 1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound (4).
Visualization: Synthesis Workflow
The following diagram illustrates the two-step synthesis process from piperazine to the target precursors.
References
- 1. ijcmas.com [ijcmas.com]
- 2. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 1,4-Bis(phenoxyacetyl)piperazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1,4-bis(phenoxyacetyl)piperazine and its analogs, focusing on their potential as anti-cancer agents. The methodologies outlined are based on established assays and known mechanisms of action for related piperazine-containing compounds, providing a robust framework for identifying and characterizing novel therapeutic leads.
Application Notes
This compound and its derivatives have been investigated for various therapeutic applications. Notably, derivatives of piperazine have demonstrated potent cytotoxic effects against cancer cell lines by inducing apoptosis through both intrinsic and extrinsic pathways. These compounds can modulate key signaling molecules, including caspases and members of the Bcl-2 family, leading to programmed cell death.
One studied piperazine derivative, designated as PCC, has shown significant inhibitory effects on liver cancer cells.[1] It has been observed to induce apoptosis by activating caspases 3, 7, 8, and 9, upregulating p53 and Bax, and downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] Furthermore, PCC treatment leads to an increase in reactive oxygen species (ROS) production and cell cycle arrest at the G1 phase.[1]
Another analog, G5 (1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine), has been identified as an inhibitor of the p53 transcription factor.[2] Treatment with G5 resulted in a marked reduction in the mRNA and protein levels of p53 downstream targets, MDM2 and p21.[2] This highlights the potential of piperazine derivatives to modulate specific cellular pathways implicated in cancer progression.
The primary screening assays for these compounds typically involve cell viability assays, such as the MTT assay, to determine their cytotoxic effects. Hits from the primary screen are then subjected to a battery of secondary assays to elucidate their mechanism of action, including apoptosis assays, cell cycle analysis, and target-based assays.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a representative piperazine derivative (PCC) against human liver cancer cell lines.[1]
| Compound | Cell Line | IC50 (µg/mL) after 24h |
| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 |
| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 |
| PCC | THLE-3 (Normal Liver) | 48.63 ± 0.12 |
| Doxorubicin (Standard) | SNU-475 & SNU-423 | 1.14 ± 0.02 |
Experimental Protocols
Primary High-Throughput Screening: Cell Viability (MTT) Assay
This protocol is designed for the initial screening of a compound library to identify hits that reduce the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., SNU-475, SNU-423)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound analogs library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for active compounds.
Secondary Assay: Apoptosis Induction Analysis by Flow Cytometry
This protocol is used to confirm that the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Secondary Assay: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the molecular mechanism of apoptosis induction.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Caspase-3, -7, -8, -9, p53, Bax, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. Analyze the changes in the expression levels of the target proteins relative to the control.
Visualizations
Caption: High-Throughput Screening Workflow for Piperazine Analogs.
Caption: Apoptosis Signaling Pathway Induced by Piperazine Analogs.
Caption: p53 Inhibition Pathway by Piperazine Analogs.
References
- 1. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 1,4-Bis(phenoxyacetyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of 1,4-Bis(phenoxyacetyl)piperazine. Given the broad spectrum of biological activities associated with piperazine derivatives, this document outlines protocols for investigating its potential anticancer, antimicrobial, and neurological effects. The provided methodologies are based on established preclinical models and include detailed experimental workflows, data presentation guidelines, and visual representations of relevant signaling pathways.
Introduction to this compound
This compound is a symmetrical molecule featuring a central piperazine ring linked to two phenoxyacetyl groups. The piperazine scaffold is a common feature in many biologically active compounds, contributing to their pharmacological properties.[1][2][3] Derivatives of piperazine have demonstrated a wide array of activities, including but not limited to anticancer, antimicrobial, antifungal, and neurological effects, such as alpha-adrenoceptor antagonism.[1][4][5][6][7][8] The phenoxyacetyl moiety may further influence the compound's biological activity and pharmacokinetic profile. The following protocols are designed to systematically evaluate the in vivo efficacy and mechanism of action of this compound in relevant disease models.
Potential Therapeutic Application: Anticancer Activity
Piperazine derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation.[3][9][10] The following protocols describe a potential in vivo study design to assess the anticancer efficacy of this compound.
Experimental Protocol: Xenograft Mouse Model of Cancer
This protocol outlines the use of a tumor xenograft model, a widely accepted method for evaluating the efficacy of potential anticancer compounds in an in vivo setting.
2.1.1. Materials and Methods
-
Test Compound: this compound
-
Cell Line: Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Animals: 6-8 week old female athymic nude mice (nu/nu).
-
Vehicle: Appropriate vehicle for compound administration (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: A standard-of-care chemotherapeutic agent for the chosen cancer type (e.g., Doxorubicin).
-
Equipment: Calipers, analytical balance, sterile surgical tools, animal housing facilities.
2.1.2. Procedure
-
Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Subcutaneously implant 1 x 10^6 cells in the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control
-
-
Treatment Administration: Administer the test compound, vehicle, or positive control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume and body weight twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Anticancer Efficacy
Summarize the quantitative data in the following tables for clear comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | - | - | |
| This compound | Low Dose | ||
| This compound | High Dose | ||
| Positive Control |
Table 2: Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | % Change in Body Weight |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Visualization: Experimental Workflow and Signaling Pathway
Caption: Workflow for in vivo anticancer efficacy testing.
Caption: Key signaling pathways in cancer cell proliferation.[4][11][12][13][14]
Potential Therapeutic Application: Antimicrobial Activity
The piperazine nucleus is a core component of several antimicrobial agents.[1][6][7][8] The following protocol describes a murine model of systemic infection to evaluate the antimicrobial potential of this compound.
Experimental Protocol: Murine Model of Systemic Infection
3.1.1. Materials and Methods
-
Test Compound: this compound
-
Bacterial Strain: A relevant pathogenic strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Animals: 6-8 week old male/female BALB/c mice.
-
Vehicle: Appropriate vehicle for compound administration.
-
Positive Control: A clinically used antibiotic effective against the chosen strain (e.g., Vancomycin for S. aureus).
-
Equipment: Spectrophotometer, animal housing facilities, sterile syringes.
3.1.2. Procedure
-
Bacterial Culture and Inoculum Preparation: Grow the bacterial strain to mid-log phase and prepare an inoculum of a predetermined lethal dose (e.g., 1 x 10^7 CFU/mouse).
-
Infection and Treatment: Induce systemic infection by intraperitoneal injection of the bacterial inoculum. One hour post-infection, administer the first dose of the test compound, vehicle, or positive control.
-
Treatment Regimen: Continue treatment at specified intervals (e.g., every 12 hours) for a defined period (e.g., 7 days).
-
Survival Monitoring: Monitor the survival of the mice daily for 14 days.
-
Bacterial Load Determination (Optional): At specific time points, a subset of animals from each group can be euthanized to determine the bacterial load in blood and major organs (spleen, liver, kidneys) by plating serial dilutions on appropriate agar.
Data Presentation: Antimicrobial Efficacy
Table 3: Survival Rate
| Treatment Group | Dose | Number of Animals | % Survival at Day 14 |
| Vehicle Control | - | ||
| This compound | Low Dose | ||
| This compound | High Dose | ||
| Positive Control |
Table 4: Bacterial Load in Organs (CFU/gram of tissue)
| Treatment Group | Blood | Spleen | Liver |
| Vehicle Control | |||
| This compound | |||
| Positive Control |
Visualization: Experimental Workflow and Signaling Pathway
Caption: Workflow for in vivo antimicrobial efficacy testing.
Caption: Bacterial recognition and innate immune signaling.[15][16][17][18][19]
Potential Therapeutic Application: Neurological Activity (Alpha-1 Adrenoceptor Antagonism)
Many piperazine derivatives exhibit affinity for adrenoceptors, and some act as antagonists.[4][5] Alpha-1 adrenoceptor antagonists are used to treat conditions like hypertension and benign prostatic hyperplasia.[20] The following protocol outlines a method to assess the in vivo alpha-1 adrenoceptor antagonist activity of this compound.
Experimental Protocol: Phenylephrine-Induced Pressor Response in Rats
4.1.1. Materials and Methods
-
Test Compound: this compound
-
Agonist: Phenylephrine (a selective alpha-1 adrenoceptor agonist)
-
Animals: Male Sprague-Dawley rats.
-
Anesthetic: Urethane or similar.
-
Vehicle: Appropriate vehicle for compound administration.
-
Positive Control: Prazosin (a known alpha-1 adrenoceptor antagonist).
-
Equipment: Blood pressure transducer, data acquisition system, infusion pumps.
4.1.2. Procedure
-
Animal Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Stabilization: Allow the animal's blood pressure to stabilize.
-
Phenylephrine Dose-Response: Administer increasing doses of phenylephrine intravenously and record the corresponding increase in mean arterial pressure (MAP) to establish a baseline dose-response curve.
-
Compound Administration: Administer a single dose of this compound, vehicle, or prazosin intravenously.
-
Post-Treatment Dose-Response: After a suitable time for the compound to take effect (e.g., 15-30 minutes), repeat the phenylephrine dose-response curve.
-
Data Analysis: Compare the phenylephrine dose-response curves before and after treatment with the test compound to determine its antagonistic effect.
Data Presentation: Alpha-1 Adrenoceptor Antagonism
Table 5: Inhibition of Phenylephrine-Induced Pressor Response
| Treatment Group | Dose | Baseline MAP (mmHg) | % Inhibition of Max Pressor Response |
| Vehicle Control | - | - | |
| This compound | Dose 1 | ||
| This compound | Dose 2 | ||
| Prazosin |
Visualization: Experimental Workflow and Signaling Pathway
Caption: Workflow for assessing alpha-1 adrenoceptor antagonism.
Caption: Alpha-1 adrenergic receptor signaling pathway.[21][22][23][24][25]
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound. Based on the known pharmacology of piperazine derivatives, this compound holds potential as an anticancer, antimicrobial, or neurologically active agent. The detailed experimental designs, data presentation formats, and pathway visualizations are intended to guide researchers in conducting robust preclinical studies to elucidate the therapeutic promise of this novel compound. It is recommended that these in vivo studies be preceded by comprehensive in vitro characterization to determine appropriate starting doses and target engagement.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
- 11. Cancer Biology Pathways | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cancer Cell Signaling: Key Pathways and Therapeutic Targets | Technology Networks [technologynetworks.com]
- 13. Key Signaling Networks in Cancer | Cell Signaling Technology [cellsignal.com]
- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacteria’s Secret Signaling System Opens Doors for Antibiotic Therapy | Technology Networks [technologynetworks.com]
- 18. anygenes.com [anygenes.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 23. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. embopress.org [embopress.org]
- 25. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Bis(phenoxyacetyl)piperazine
Welcome to the technical support center for the synthesis of 1,4-Bis(phenoxyacetyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.
Q1: My overall yield for the two-step synthesis of this compound is consistently low. What are the most likely causes?
A1: Low yield can stem from issues in either of the two main steps: the formation of the intermediate, 1,4-Bis(chloroacetyl)piperazine, or the subsequent nucleophilic substitution with phenol.
-
Step 1 (Acylation): Incomplete reaction of piperazine with chloroacetyl chloride can be a factor. Ensure you are using a 2:1 molar ratio of chloroacetyl chloride to piperazine. The reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermic nature.[1] Poor quality or wet starting materials can also lead to side reactions and lower yields.
-
Step 2 (Nucleophilic Substitution): The reaction between 1,4-Bis(chloroacetyl)piperazine and phenol is a critical, yield-determining step. Common issues include:
-
Weak Base: An insufficiently strong base may not fully deprotonate phenol to the more nucleophilic phenoxide ion. Consider using stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Improper Solvent: The solvent plays a crucial role. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally preferred as they can dissolve the reactants and do not interfere with the nucleophile.
-
Reaction Temperature and Time: This reaction may require elevated temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition.
-
Hydrolysis: The chloroacetyl groups are susceptible to hydrolysis, especially in the presence of water and base. Ensure all reagents and solvents are anhydrous.
-
Q2: I am observing multiple spots on my TLC plate after the final reaction step, indicating impurities. What are these likely side products and how can I minimize them?
A2: The presence of multiple spots suggests side reactions or incomplete conversion.
-
Starting Material: A persistent spot corresponding to 1,4-Bis(chloroacetyl)piperazine indicates an incomplete reaction. Try increasing the reaction time, temperature, or the amount of phenoxide.
-
Mono-substituted Product: A common impurity is the mono-phenoxyacetyl piperazine derivative. This occurs if the second substitution does not complete. To drive the reaction to completion, ensure at least two equivalents of phenol and base are used.
-
Hydrolysis Products: If there is moisture in the reaction, the chloroacetyl groups can hydrolyze to hydroxyacetyl groups, forming 1,4-Bis(hydroxyacetyl)piperazine. Using anhydrous solvents and reagents is critical to prevent this.
-
Purification: Effective purification is key. Column chromatography on silica gel is often effective for separating the desired product from these impurities.
Q3: What are the optimal conditions for the reaction of 1,4-Bis(chloroacetyl)piperazine with phenol?
A3: While optimal conditions can vary, a good starting point based on analogous reactions is the Williamson ether synthesis conditions. This involves converting phenol to its conjugate base (phenoxide) followed by reaction with the electrophilic 1,4-Bis(chloroacetyl)piperazine.
-
Base: Potassium carbonate (K₂CO₃) is a common, cost-effective base. For higher reactivity, sodium hydride (NaH) can be used, but requires stricter anhydrous conditions.
-
Solvent: Anhydrous DMF is an excellent choice as it dissolves the reactants and facilitates the Sₙ2 reaction. Acetonitrile is another suitable option.
-
Temperature: Heating the reaction mixture, often to the reflux temperature of the solvent, is typically necessary to achieve a good reaction rate.
-
Catalyst: While not always necessary, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a catalytic amount of potassium iodide (KI) can sometimes improve the reaction rate and yield.[2]
Q4: How can I best purify the final this compound product?
A4: Purification is essential to obtain a high-purity product.
-
Work-up: After the reaction is complete, the crude product is typically obtained by quenching the reaction (e.g., with water) and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed to remove the base and any remaining water-soluble impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a highly effective method for purification, provided the impurities have different solubilities.
-
Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from starting materials and by-products.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes expected yield outcomes based on varying reaction parameters in the second step (Phenol substitution). This data is representative for this type of reaction and should be used as a guideline for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ (2.2 eq) | NaH (2.2 eq) | Triethylamine (2.5 eq) | Condition B is expected to give the highest rate due to the formation of the highly nucleophilic sodium phenoxide. Condition C may result in lower yields as triethylamine is a weaker base. |
| Solvent | DMF | Acetonitrile | Toluene | Condition A and B solvents are polar aprotic and ideal for Sₙ2 reactions, leading to higher yields. Toluene is less polar and may result in slower reaction rates and lower yields. |
| Temperature | 50 °C | 80 °C | Reflux | Increasing temperature generally increases the reaction rate. Condition C (reflux) is likely to provide the highest conversion, but should be monitored to avoid product decomposition. |
| Catalyst | None | KI (0.1 eq) | TBAB (0.1 eq) | Adding a catalyst like KI or TBAB can accelerate the reaction, especially if the reaction is sluggish, potentially leading to higher yields in shorter reaction times. |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Bis(chloroacetyl)piperazine
-
Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve piperazine (1 eq) in chloroform.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add a solution of chloroacetyl chloride (2.1 eq) in chloroform dropwise to the stirred piperazine solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, filter the resulting precipitate. Wash the solid with cold water to remove piperazine hydrochloride, and then with a small amount of cold chloroform or diethyl ether.
-
Drying: Dry the white solid product under vacuum to yield 1,4-Bis(chloroacetyl)piperazine.[1][3]
Protocol 2: Synthesis of this compound
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add phenol (2.2 eq) and anhydrous potassium carbonate (2.5 eq) to anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of potassium phenoxide.
-
Addition: Add 1,4-Bis(chloroacetyl)piperazine (1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the disappearance of the starting material using TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by recrystallization from ethanol or by silica gel column chromatography to obtain pure this compound.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree to guide troubleshooting efforts in cases of low product yield.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of 1,4-Bis(phenoxyacetyl)piperazine
This guide provides troubleshooting strategies and frequently asked questions to address solubility issues encountered with 1,4-Bis(phenoxyacetyl)piperazine during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in aqueous buffers for my cell-based assays. What are the initial steps I should take?
Q2: What are the most common organic solvents to try for initial solubilization?
A2: Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions of poorly soluble compounds for in vitro studies. Other options include ethanol, dimethylformamide (DMF), and propylene glycol.[1] It is crucial to use a minimal amount of the organic solvent and then dilute it to the final concentration in your experimental medium, ensuring the final solvent concentration is low enough to not affect your biological system.
Q3: The compound precipitates out of the solution when I add it to my aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous medium.
-
Increase the co-solvent concentration: While keeping it non-toxic to your cells, a slightly higher percentage of the organic co-solvent might be necessary.
-
Use a different dilution method: Try adding the stock solution to the buffer with vigorous vortexing or sonication.
-
Consider a formulation approach: Techniques like using surfactants or complexing agents (e.g., cyclodextrins) can help maintain solubility in aqueous solutions.[2][3]
Q4: Are there any alternative approaches to using organic solvents?
A4: Yes, several methods can enhance aqueous solubility without relying solely on co-solvents. These include:
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.
-
Use of solubilizing agents: Surfactants like Tween® 80 or complexing agents such as cyclodextrins can encapsulate the compound and improve its solubility.[2][3]
-
Solid dispersions: Creating a solid dispersion of your compound with a hydrophilic carrier can improve its dissolution rate and solubility.[3][4]
Troubleshooting Guide
Issue 1: Compound fails to dissolve in common organic solvents.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High crystallinity of the compound. | Try gentle heating (be cautious of compound stability). | Increased kinetic energy helps overcome lattice energy, aiding dissolution. |
| Insufficient solvent volume. | Increase the solvent volume incrementally. | The compound dissolves as the concentration approaches its solubility limit in the solvent. |
| Inappropriate solvent choice. | Test a panel of solvents with varying polarities (e.g., DMSO, DMF, Ethanol, Acetone). | Identification of a suitable solvent or solvent mixture for creating a stock solution. |
Issue 2: Compound precipitates from the final aqueous medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeding aqueous solubility limit. | Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific medium. | Establishes a working concentration range for your experiments. |
| Co-solvent concentration is too low. | Gradually increase the co-solvent percentage, ensuring it remains below the toxicity threshold for your assay. | The compound remains in solution at the desired final concentration. |
| pH of the medium is not optimal for solubility. | If the compound has ionizable groups, test a range of pH values for your buffer. | Identification of a pH that maximizes the compound's solubility. |
| Compound aggregation. | Add a non-ionic surfactant (e.g., Tween® 80 at 0.1-0.5%) to the final medium. | Surfactants can prevent aggregation and improve apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
-
Weighing: Accurately weigh 1-5 mg of this compound.
-
Initial Solubilization: Add a small volume of 100% DMSO (e.g., 100 µL) to the weighed compound.
-
Mixing: Vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Sonication in a water bath for 5 minutes is another option.
-
Dilution to Stock Concentration: Once dissolved, add more DMSO to reach the desired stock concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Use of Cyclodextrins to Enhance Aqueous Solubility
-
Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer (e.g., 10% w/v).
-
Complexation:
-
Method A (from solid): Add the solid this compound directly to the cyclodextrin solution.
-
Method B (from organic stock): Add a small volume of a concentrated organic stock solution of the compound to the cyclodextrin solution with vigorous stirring.
-
-
Equilibration: Agitate the mixture (e.g., on a shaker or with a magnetic stirrer) at room temperature for 24-48 hours to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Hypothetical signaling pathway affected by the compound.
References
Technical Support Center: Stabilizing 1,4-Bis(phenoxyacetyl)piperazine in Solution for Assays
For researchers, scientists, and drug development professionals utilizing 1,4-Bis(phenoxyacetyl)piperazine in their experimental assays, maintaining the compound's stability and solubility in solution is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when preparing solutions of this compound?
A1: The main challenges are its low aqueous solubility and potential for degradation through hydrolysis of its amide bonds, particularly under non-neutral pH conditions or elevated temperatures. The piperazine ring itself is generally stable, but the phenoxyacetyl groups are susceptible to cleavage.
Q2: What is the recommended solvent for creating a stock solution?
Q3: My compound is precipitating when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to minimize solvent effects on your biological system. However, a slightly higher DMSO concentration (e.g., up to 5%) may be necessary to maintain solubility. The optimal concentration should be determined empirically for your specific assay.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent, such as ethanol, in your final assay medium can improve solubility.
-
pH Adjustment: The pH of your buffer can influence the solubility and stability of the compound. While extensive pH-stability data for this compound is unavailable, it is advisable to maintain a neutral pH (around 7.4) to minimize the risk of acid or base-catalyzed hydrolysis.
-
Pluronic F-68: This non-ionic surfactant can be used at low concentrations (e.g., 0.01-0.1%) to aid in the solubilization of hydrophobic compounds in aqueous media.
Q4: How stable is this compound in aqueous solution?
A4: The stability in aqueous solution is influenced by pH, temperature, and light exposure. The amide linkages are the primary sites of instability.
-
pH Stability: Amides are generally more stable at neutral pH. Both acidic and basic conditions can catalyze hydrolysis, especially with prolonged incubation or at elevated temperatures.[1][2]
-
Thermal Stability: The piperazine core is thermally stable.[3] However, prolonged exposure to high temperatures in aqueous solutions can accelerate the hydrolysis of the amide bonds. It is recommended to prepare fresh dilutions for each experiment and avoid long-term storage of aqueous solutions.
-
Photostability: Piperazine-containing compounds can be susceptible to photodegradation.[4][5] It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or extended assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound precipitates from DMSO stock solution upon storage. | - Stock solution is supersaturated.- Water has been absorbed by the DMSO, reducing solubility. | - Gently warm the stock solution to redissolve the compound.- Store stock solutions in a desiccator with a desiccant.- Use anhydrous DMSO for preparing stock solutions. |
| Inconsistent assay results or loss of compound activity over time. | - Degradation of the compound in the assay buffer. | - Prepare fresh dilutions of the compound immediately before each experiment.- Minimize the incubation time of the compound in the assay buffer.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light. |
| Difficulty achieving desired final concentration in aqueous buffer. | - Low intrinsic aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay medium, ensuring it does not interfere with the assay.- Investigate the use of solubilizing agents like cyclodextrins or surfactants (e.g., Pluronic F-68), after validating their compatibility with the assay. |
Quantitative Data Summary
While specific experimental data for this compound is limited, the following table provides general solubility information for related compounds to guide solvent selection.
| Compound | Solvent | Solubility | Reference |
| Piperazine | Water | Freely soluble | [3] |
| Piperazine | Diethyl Ether | Poorly soluble | [3] |
| N-Acetylpiperazine | Methanol | Soluble | Sigma-Aldrich |
| 1,4-Bis(2-hydroxyethyl)piperazine | Water | Soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Amber glass vial
-
-
Procedure:
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.82 mg (Molecular Weight = 382.44 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study (Hydrolysis)
This protocol is a general guideline for assessing the hydrolytic stability of this compound.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
-
Procedure:
-
Prepare three sets of solutions by diluting the DMSO stock solution of this compound to a final concentration of 100 µM in:
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (basic condition)
-
PBS, pH 7.4 (neutral condition)
-
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acidic and basic samples to quench the degradation reaction.
-
Analyze the samples by HPLC to quantify the remaining amount of the parent compound and detect the formation of any degradation products.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for 1,4-Bis(phenoxyacetyl)piperazine Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and performing cytotoxicity assays with 1,4-Bis(phenoxyacetyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: For novel compounds like this compound, where specific cytotoxicity data may be limited, it is recommended to start with a broad concentration range. A common starting point is a logarithmic or semi-logarithmic serial dilution, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the therapeutic window and determining the IC50 (half-maximal inhibitory concentration) of the compound.
Q2: Which cell lines are suitable for testing the cytotoxicity of this compound?
A2: The choice of cell line depends on the therapeutic target of your research. Piperazine derivatives have been evaluated against a variety of cancer cell lines.[1][2][3][4] For initial screening, it is advisable to use a panel of cell lines from different tissue origins, such as breast cancer (e.g., MCF-7), liver cancer (e.g., HepG2), and colon cancer (e.g., HCT-116).[1][4] It is also recommended to include a non-cancerous cell line (e.g., MCF-10A) to assess selective cytotoxicity.[3]
Q3: What are the most common cytotoxicity assays, and which one should I choose?
A3: Common colorimetric assays to measure cell viability include the MTT, XTT, and Sulforhodamine B (SRB) assays.[1]
-
MTT Assay: Measures mitochondrial metabolic activity. It is widely used but can be affected by compounds that interfere with cellular metabolism.[5][6][7]
-
XTT Assay: Similar to MTT but the formazan product is water-soluble, simplifying the protocol. However, it can also be influenced by metabolic changes.[8][9]
-
SRB Assay: Measures total protein content, which is proportional to cell number. This assay is less prone to interference from metabolic modifiers.[1][2]
For initial screening, the MTT or XTT assays are often used due to their simplicity. However, if you suspect your compound might alter cellular metabolism, the SRB assay or a direct cell counting method (e.g., Trypan Blue exclusion) is recommended for result validation.[5]
Q4: How long should I incubate the cells with this compound?
A4: The incubation time can significantly impact the observed cytotoxicity. A standard starting point is a 24 to 72-hour incubation period.[10] Shorter incubation times (e.g., 24 hours) may reveal acute cytotoxic effects, while longer durations (e.g., 48 or 72 hours) can capture effects on cell proliferation. It is often beneficial to perform a time-course experiment to determine the optimal incubation time for your specific cell line and compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, as they are more prone to evaporation.[11][12] |
| Low absorbance values in all wells | Insufficient cell number, low metabolic activity of cells, or incorrect assay wavelength. | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase. Verify the correct filter settings on the plate reader for your chosen assay.[11] |
| High background absorbance in control wells | Contamination of media or reagents, or the compound itself interferes with the assay. | Use fresh, sterile reagents. Run a control with the compound in cell-free media to check for direct chemical interference with the assay dye.[6] |
| IC50 value is not reproducible | Inconsistent experimental conditions (e.g., incubation time, cell passage number), or inherent variability of the assay. | Standardize all experimental parameters. Perform multiple independent experiments. Consider using an alternative cytotoxicity assay to confirm the results.[13] |
| Observed cytotoxicity does not match expectations | The compound may have cytostatic rather than cytotoxic effects, or the chosen cell line is resistant. | Use an assay that distinguishes between cytostatic and cytotoxic effects (e.g., by monitoring cell numbers over time). Test the compound on a broader panel of cell lines. |
Experimental Protocols
General Cytotoxicity Assay Workflow (MTT Assay Example)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Example Data for IC50 Values (µM) of a Piperazine Derivative against Various Cancer Cell Lines
| Cell Line | 24h Incubation | 48h Incubation | 72h Incubation |
| MCF-7 | 55.4 | 32.1 | 15.8 |
| HepG2 | 68.2 | 45.7 | 28.3 |
| HCT-116 | 49.9 | 29.5 | 12.4 |
| MCF-10A | >100 | >100 | 85.6 |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing the Bioactivity of 1,4-Bis(phenoxyacetyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of 1,4-bis(phenoxyacetyl)piperazine to enhance its bioactivity.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound derivatives.
Synthetic Modifications
Q1: I am experiencing low yields in the synthesis of my this compound derivative. What are the possible causes and solutions?
A1: Low yields in the amidation reaction to form the phenoxyacetyl side chains are a common issue. Here are several factors to consider and troubleshoot:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Reagent Purity: The purity of your starting materials (piperazine, phenoxyacetic acid, and coupling agents) is crucial.
-
Solution: Ensure all reagents are pure and dry. Piperazine, in particular, can absorb atmospheric water and carbon dioxide.[1] It is recommended to use freshly opened or properly stored reagents.
-
-
Coupling Agent Inefficiency: The choice and amount of coupling agent can significantly impact the yield.
-
Solution: If using a carbodiimide like EDC, consider adding an activator such as HOBt to improve efficiency and reduce side reactions.[2] Alternatively, converting the phenoxyacetic acid to an acid chloride using thionyl chloride or oxalyl chloride prior to reaction with piperazine can lead to higher yields, although this adds an extra step.
-
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate.
-
Solution: Acetonitrile has been shown to be an effective solvent for this type of coupling reaction.[2] Ensure your reactants are soluble in the chosen solvent at the reaction temperature.
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of undesired mono-substituted products.
-
Solution: Use a slight excess (1.05-1.2 equivalents) of the phenoxyacetic acid and coupling agents relative to the piperazine to drive the reaction towards the di-substituted product.
-
Q2: I am having difficulty purifying my synthesized this compound derivative. What purification strategies can I employ?
A2: Purification of piperazine derivatives can be challenging due to their basic nature and potential for multiple substitution products.
-
Column Chromatography: This is a common method for purifying organic compounds.
-
Troubleshooting: If your compound is streaking on the silica gel column, it may be due to its basicity. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to obtain better separation and peak shape.
-
-
Recrystallization: This technique can be very effective for obtaining highly pure crystalline products.
-
Troubleshooting: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexanes) to find the optimal conditions.
-
-
Acid-Base Extraction: This can be used to remove unreacted basic starting materials or byproducts.
-
Solution: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove unreacted piperazine. The desired product should remain in the organic layer. Be cautious, as some derivatives may also have some solubility in the acidic aqueous layer.
-
-
Precipitation: In some cases, the desired product may precipitate from the reaction mixture upon cooling or addition of a non-solvent.
-
Troubleshooting: If the precipitate is oily or amorphous, try cooling the solution slowly or scratching the inside of the flask to induce crystallization.
-
Bioactivity Assays
Q3: My results from the MTT assay for anticancer activity are inconsistent. What could be causing this variability?
A3: The MTT assay, while widely used, is susceptible to various interferences that can lead to inconsistent results.
-
Cell Seeding Density: The number of cells seeded per well is critical for reproducible results.
-
Solution: Optimize the cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.[3]
-
-
Compound Interference: The test compound itself may interfere with the MTT reagent.
-
Solution: Run a control plate with the compound in cell-free media to check for any direct reduction of MTT by the compound.[4] If interference is observed, consider using an alternative viability assay like the SRB assay.
-
-
Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
-
Solution: Ensure complete solubilization by using an appropriate solvent like DMSO or acidified isopropanol and by vigorous mixing or placing the plate on an orbital shaker.[3] Visually inspect the wells under a microscope to confirm complete dissolution before reading the absorbance.
-
-
Contamination: Mycoplasma or other microbial contamination can affect cell growth and metabolism, leading to erroneous results.
-
Solution: Regularly test cell cultures for mycoplasma contamination.
-
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the media and affect cell growth.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
-
Q4: I am not observing any significant anthelmintic activity in my larval migration inhibition assay. What should I check?
A4: A lack of activity in a larval migration inhibition assay could be due to several experimental factors.
-
Larval Viability: The larvae may not be healthy or viable at the start of the assay.
-
Solution: Ensure that the larvae are freshly harvested and handled carefully to maintain their viability. Include a positive control (a known anthelmintic drug like levamisole or ivermectin) and a negative control (solvent only) in your assay to confirm that the larvae are responsive.[5]
-
-
Compound Solubility: The test compound may not be soluble in the assay medium at the tested concentrations.
-
Solution: Observe the assay wells under a microscope to check for any precipitate. If solubility is an issue, consider using a co-solvent like DMSO, but be sure to include a vehicle control to account for any effects of the solvent on larval motility.
-
-
Incubation Time and Temperature: The incubation conditions may not be optimal for observing an effect.
-
Solution: The incubation time and temperature can influence the outcome of the assay. Refer to established protocols for the specific nematode species you are using. A typical incubation is 3 hours at around 21-25°C.[5]
-
-
Mesh Size: The mesh size of the migration apparatus is critical.
-
Solution: The mesh should be small enough to prevent the passage of paralyzed or dead larvae but large enough to allow healthy larvae to migrate. A 20-25 µm mesh is commonly used.[6]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the modification and evaluation of this compound.
Q5: What are the known bioactivities of this compound and its derivatives?
A5: Piperazine-based compounds are known to exhibit a wide range of biological activities. For derivatives of this compound, the primary reported bioactivities are:
-
Anticancer Activity: Many piperazine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4][7]
-
Anthelmintic Activity: Piperazine itself is a well-known anthelmintic (anti-parasitic worm) drug.[1] Its derivatives are often explored for enhanced or broader-spectrum anthelmintic properties.
Q6: What are the key structural features of this compound that can be modified to enhance bioactivity?
A6: The structure of this compound offers several sites for modification to explore structure-activity relationships (SAR):
-
Phenoxy Ring: Substituents can be introduced onto the phenyl rings. The nature (electron-donating or electron-withdrawing), position, and size of these substituents can significantly impact bioactivity.
-
Piperazine Ring: While the core piperazine ring is often maintained for its favorable pharmacokinetic properties, modifications to its conformation or the introduction of substituents on the carbon atoms are possible, though synthetically more challenging.
-
Acetyl Linker: The length and nature of the linker between the piperazine nitrogen and the phenoxy group can be altered.
Q7: Which signaling pathways are commonly affected by bioactive piperazine derivatives?
A7: Bioactive piperazine derivatives have been shown to modulate several key signaling pathways, including:
-
p53 Signaling Pathway: Some derivatives can influence the p53 tumor suppressor pathway, which plays a critical role in cell cycle arrest and apoptosis.
-
Caspase-Dependent Apoptosis Pathway: Many cytotoxic piperazine compounds induce apoptosis through the activation of caspases, which are key executioner proteins in programmed cell death.
-
IL-6/Nrf2 Signaling Pathway: This pathway is involved in cellular stress responses and inflammation, and some piperazine derivatives have been shown to modulate its activity.[2]
III. Data Presentation
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 1a | 4-chloro substitution on phenoxy ring | HCT-116 (Colon) | 15 ± 0.14 | [8] |
| 1b | 4-methoxy substitution on phenoxy ring | HCT-116 (Colon) | 13 ± 0.11 | [8] |
| 1c | Unsubstituted | HCT-116 (Colon) | > 100 | [8] |
| 2a | 4-nitro substitution on phenoxy ring | MCF-7 (Breast) | 66.45 ± 0.67 | [8] |
| 2b | 4-fluoro substitution on phenoxy ring | MCF-7 (Breast) | > 100 | [8] |
| 3a | 2,4-dichloro substitution on phenoxy ring | HepG2 (Liver) | 12.1 nM | [9] |
| 3b | 4-methyl substitution on phenoxy ring | HepG2 (Liver) | > 50 µM | [9] |
IV. Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via amidation of piperazine with substituted phenoxyacetic acids.
Materials:
-
Piperazine
-
Substituted phenoxyacetic acid (2.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.4 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (2.4 equivalents)
-
Triethylamine (NEt3) (2.4 equivalents)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenoxyacetic acid (2.2 eq) in anhydrous acetonitrile, add EDC (2.4 eq) and HOBt (2.4 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add piperazine (1.0 eq) and triethylamine (2.4 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
Protocol for Anticancer Activity Evaluation using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Anthelmintic Activity Evaluation using Larval Migration Inhibition Assay
This protocol describes a method to assess the ability of compounds to inhibit the migration of nematode larvae.
Materials:
-
Third-stage (L3) nematode larvae (e.g., Haemonchus contortus)
-
Phosphate-buffered saline (PBS)
-
24-well plates
-
Migration tubes with a 25 µm nylon mesh at the bottom
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Levamisole)
-
Negative control (solvent vehicle)
Procedure:
-
Prepare a suspension of L3 larvae in PBS.
-
In a 24-well plate, add the test compounds at various concentrations to the wells. Include positive and negative controls.
-
Add a known number of L3 larvae (e.g., 100-200) to each well.
-
Incubate the plate at room temperature (around 25°C) for 3 hours.
-
After incubation, transfer the contents of each well to a migration tube.
-
Place the migration tubes in a fresh 24-well plate containing PBS, ensuring the bottom of the mesh is in contact with the PBS.
-
Allow the larvae to migrate through the mesh into the fresh PBS for 3 hours.
-
After the migration period, carefully remove the migration tubes.
-
Count the number of larvae that have successfully migrated into the wells of the new plate.
-
Calculate the percentage of migration inhibition for each compound concentration compared to the negative control.
V. Visualizations
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,4-Bis(phenoxyacetyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(phenoxyacetyl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction due to insufficient phenoxyacetyl chloride. | Increase the molar ratio of phenoxyacetyl chloride to piperazine to 2.2:1 to ensure complete di-acylation. |
| Hydrolysis of phenoxyacetyl chloride due to moisture. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Formation of piperazine hydrochloride salt, reducing the amount of free piperazine available for reaction. | Add a tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), in a 2.2:1 molar ratio with piperazine to scavenge the HCl byproduct. | |
| Presence of Mono-substituted Piperazine | Insufficient amount of phenoxyacetyl chloride. | Use a slight excess of phenoxyacetyl chloride (2.2 equivalents per equivalent of piperazine). |
| Low reaction temperature or short reaction time. | Increase the reaction temperature to reflux and monitor the reaction progress by TLC or LC-MS until the mono-substituted intermediate is consumed. | |
| Formation of Phenoxyacetic Acid | Hydrolysis of phenoxyacetyl chloride by water present in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere. |
| Inefficient quenching of the reaction. | Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining phenoxyacetyl chloride and phenoxyacetic acid. | |
| Product is a Sticky Oil or Difficult to Crystallize | Presence of impurities, such as the mono-substituted product or phenoxyacetic acid. | Purify the crude product using column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can be effective. |
| Residual solvent. | Dry the purified product under high vacuum for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reaction between piperazine and phenoxyacetyl chloride?
A1: To favor the formation of the di-substituted product, this compound, a slight excess of phenoxyacetyl chloride is recommended. A molar ratio of piperazine to phenoxyacetyl chloride of 1:2.2 is a good starting point. This helps to drive the reaction to completion and minimize the formation of the mono-acylated byproduct.
Q2: Why is the addition of a base like triethylamine necessary?
A2: The reaction of piperazine with phenoxyacetyl chloride generates hydrochloric acid (HCl) as a byproduct. Piperazine is a base and will react with HCl to form piperazine hydrochloride salts. This salt is less nucleophilic than the free base and will not readily react with the acyl chloride, thus halting or slowing down the reaction. A non-nucleophilic tertiary amine base, such as triethylamine or DIPEA, is added to neutralize the in-situ generated HCl, ensuring that the piperazine remains in its free base form and available for acylation.
Q3: What are the most common side products in this synthesis?
A3: The most common side products are:
-
1-(Phenoxyacetyl)piperazine (Mono-acylated product): This results from the incomplete reaction of piperazine.
-
Phenoxyacetic acid: This is formed by the hydrolysis of phenoxyacetyl chloride if moisture is present in the reaction.
-
Piperazine dihydrochloride: This salt can precipitate if a scavenger base is not used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of piperazine and the formation of the mono- and di-substituted products over time. The reaction is considered complete when the starting piperazine and the mono-acylated intermediate are no longer visible.
Q5: What is a suitable solvent for this reaction?
A5: Aprotic solvents are generally preferred for this reaction to avoid reaction with phenoxyacetyl chloride. Dichloromethane (DCM) and chloroform are commonly used due to their inertness and ability to dissolve the reactants. Tetrahydrofuran (THF) can also be a suitable solvent. It is crucial to use anhydrous grade solvents to minimize the hydrolysis of the acyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Piperazine
-
Phenoxyacetyl chloride
-
Triethylamine (or Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenoxyacetyl chloride (2.2 eq) in anhydrous dichloromethane to the stirred piperazine solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the product yield and the formation of major side products. This data is hypothetical and intended for guidance purposes. Actual results may vary.
Table 1: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Piperazine:Phenoxyacetyl Chloride) | Yield of this compound (%) | 1-(Phenoxyacetyl)piperazine (%) | Unreacted Piperazine (%) |
| 1:1.8 | 65 | 30 | 5 |
| 1:2.0 | 80 | 15 | <5 |
| 1:2.2 | 92 | <5 | 0 |
| 1:2.5 | 93 | <5 | 0 |
Table 2: Effect of Reaction Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 0 | 48 | 75 |
| 25 (Room Temp) | 24 | 92 |
| 40 (Reflux in DCM) | 8 | 95 |
Visualizations
Diagram 1: Synthetic Pathway and Side Reactions
Caption: Main synthetic route and potential side reactions.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Technical Support Center: Degradation of 1,4-Bis(phenoxyacetyl)piperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1,4-Bis(phenoxyacetyl)piperazine. The information is presented in a question-and-answer format to address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?
A1: Under both acidic and basic conditions, the primary degradation pathway for this compound is expected to be the hydrolysis of the two amide bonds.[1][2][3][4][5] This reaction would cleave the molecule, yielding piperazine and two molecules of phenoxyacetic acid. The reaction is catalyzed by acid or base.[1][5]
Q2: What degradation products can be expected from the photodegradation of this compound?
A2: Photodegradation is likely to proceed through two main routes:
-
Cleavage of the amide bond: Similar to hydrolysis, UV radiation can induce the cleavage of the amide bonds to form piperazine and phenoxyacetic acid.
-
Degradation of the phenoxyacetic acid moiety: The phenoxyacetic acid portion of the molecule, whether attached or already cleaved, can undergo further photodegradation. This can involve hydroxylation of the aromatic ring and cleavage of the ether linkage to form phenol and other related compounds.[6][7][8] Complete mineralization to CO₂ and water is possible with prolonged exposure and in the presence of photocatalysts.[9]
Q3: How might this compound degrade under oxidative stress?
A3: Oxidative degradation can lead to a variety of products. The phenoxyacetic acid moiety is susceptible to oxidation, which can result in the formation of hydroxylated derivatives and ring-opening products.[10][11] Oxidation of the phenyl ring can also lead to the formation of quinone-like structures. The piperazine ring can also be oxidized, potentially leading to ring-opening or the formation of N-oxides.
Q4: What is the expected thermal degradation behavior of this compound?
A4: At elevated temperatures, the amide bonds are likely to be the most labile part of the molecule, leading to the formation of piperazine and phenoxyacetic acid. At higher temperatures, further degradation of these initial products can occur. For instance, phenoxyacetic acid can decompose.[12]
Troubleshooting Guide
Q1: I am observing incomplete degradation of this compound during my hydrolysis experiment. What could be the cause?
A1: Incomplete hydrolysis could be due to several factors:
-
Insufficient reaction time or temperature: Amide hydrolysis can be slow.[2] Ensure you are heating the reaction for a sufficient duration at an appropriate temperature.
-
Inadequate concentration of acid or base: The concentration of the acid or base catalyst is crucial for the reaction rate.[1][5] Consider increasing the concentration if the reaction is sluggish.
-
Poor solubility: If the compound is not fully dissolved, the reaction will be slow. Ensure you are using a suitable solvent system.
Q2: My degradation studies are showing more degradation products than expected. How can I identify them?
A2: The presence of multiple degradation products is common in forced degradation studies. To identify these products, you can use hyphenated analytical techniques such as:
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry): This technique is powerful for separating the degradation products and obtaining their mass-to-charge ratio and fragmentation patterns, which helps in structure elucidation.[13]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can be used if the degradation products are volatile or can be derivatized to become volatile.[10]
-
NMR (Nuclear Magnetic Resonance) spectroscopy: Isolation of the individual degradation products followed by NMR analysis can provide definitive structural information.
Q3: I am trying to perform a photostability study, but my results are not reproducible. What should I check?
A3: Lack of reproducibility in photostability studies can be due to:
-
Inconsistent light source: Ensure the intensity and wavelength of your light source are consistent between experiments.
-
Sample concentration: The concentration of the solution can affect the light penetration and thus the degradation rate.[6]
-
Oxygen availability: The presence of oxygen can influence the photodegradation pathway.[14] Ensure consistent aeration or de-aeration of your samples.
Experimental Protocols
The following are generic protocols for forced degradation studies that can be adapted for this compound.
1. Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In a reaction vial, mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Heat the mixture at 60-80 °C for 24-48 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 1N NaOH instead of 1N HCl.
-
Neutralize the withdrawn aliquots with 1N HCl before HPLC analysis.
-
2. Oxidative Degradation
-
Prepare a stock solution of this compound (1 mg/mL).
-
In a reaction vial, mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide.
-
Keep the mixture at room temperature for 24-48 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
3. Photolytic Degradation
-
Prepare a stock solution of this compound (1 mg/mL).
-
Place the solution in a photostability chamber and expose it to a light source with a specific wavelength (e.g., 254 nm or a broad-spectrum lamp).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
4. Thermal Degradation
-
Place the solid powder of this compound in a temperature-controlled oven at a temperature below its melting point (e.g., 105 °C).
-
At specified time points, withdraw a sample of the solid, dissolve it in a suitable solvent, and analyze by HPLC.
-
For degradation in solution, prepare a stock solution and heat it in a temperature-controlled bath.
Data Presentation
The following tables are templates for summarizing quantitative data from degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 1N HCl, 80°C | 24 | ||
| 1N NaOH, 80°C | 24 | ||
| 30% H₂O₂, RT | 24 | ||
| UV Light (254 nm) | 24 | ||
| 105°C (Solid) | 24 |
Table 2: Distribution of Major Degradation Products
| Stress Condition | Degradation Product | Retention Time (min) | % Peak Area |
| 1N HCl, 80°C | Piperazine | ||
| Phenoxyacetic Acid | |||
| 1N NaOH, 80°C | Piperazine | ||
| Phenoxyacetic Acid | |||
| 30% H₂O₂, RT | Degradant 1 | ||
| Degradant 2 |
Visualizations
Below are diagrams illustrating the proposed degradation pathways and a general experimental workflow.
Caption: Proposed hydrolytic degradation pathway.
Caption: Proposed photodegradation pathway.
Caption: Proposed oxidative degradation pathway.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. byjus.com [byjus.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Fe2O2/CeO2/Ag Composite Nanoparticles under Ultraviolet [jaehr.muk.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 13. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cell line specific responses to 1,4-Bis(phenoxyacetyl)piperazine
Disclaimer: As of our latest update, there is no publicly available scientific literature detailing the specific cellular responses to 1,4-Bis(phenoxyacetyl)piperazine. The information provided herein is based on the biological activities of structurally related piperazine derivatives and general principles of cell biology and pharmacology. Researchers are strongly encouraged to perform their own comprehensive dose-response and mechanistic studies for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action of this compound?
While direct studies on this compound are unavailable, a structurally similar compound, 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine, has been identified as an inhibitor of the p53 tumor suppressor protein.[1] This suggests that this compound might also interfere with the p53 signaling pathway, a critical regulator of cell cycle arrest, apoptosis, and DNA repair.
Q2: What are the expected effects of this compound on cancer cell lines?
Many piperazine derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines.[2][3][4][5][6][7] The primary mechanism of cell death induced by these compounds is often apoptosis (programmed cell death).[3][4] Therefore, it is plausible that this compound could induce apoptosis in cancer cells. However, the specific cell lines that are most sensitive and the effective concentrations would need to be determined experimentally.
Q3: Are there any known off-target effects of piperazine derivatives?
The piperazine scaffold is present in a wide range of biologically active compounds, and its derivatives have been shown to interact with various biological targets.[8][9] Therefore, it is important to consider potential off-target effects when interpreting experimental results.
Troubleshooting Guides
Cell Culture and Compound Treatment
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates in culture medium | Low solubility of the compound in aqueous solutions. | - Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO).- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound or medium components.- Visually inspect the medium for precipitation after adding the compound. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent cell seeding density.- Variability in compound stock solution.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Ensure accurate cell counting and seeding.- Prepare fresh stock solutions of the compound regularly and store them properly.- Calibrate pipettes regularly and use proper pipetting techniques. |
| Vehicle control (e.g., DMSO) shows toxicity | High concentration of the solvent. | - Determine the maximum non-toxic concentration of the vehicle for each cell line.- Use the lowest possible concentration of the vehicle that allows for complete dissolution of the compound. |
Cell Viability (MTT) Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background in wells without cells | Contamination of the MTT reagent or culture medium. | - Use sterile, filtered reagents.- Include a "medium only" background control. |
| Low signal or poor dynamic range | - Low metabolic activity of the cell line.- Insufficient incubation time with MTT.- Formazan crystals not fully dissolved. | - Increase the number of cells seeded per well.- Optimize the MTT incubation time (typically 1-4 hours).- Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient time for dissolution. |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the 96-well plate.- Incomplete formazan solubilization. | - Mix cell suspension thoroughly before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Ensure the solubilization solution is added to all wells and mixed completely. |
Flow Cytometry (Cell Cycle Analysis)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor resolution of G1, S, and G2/M peaks | - Inappropriate cell fixation.- Cell clumps.- Incorrect staining procedure. | - Use cold 70% ethanol for fixation and add it dropwise while vortexing to prevent clumping.- Filter the cell suspension through a nylon mesh before staining.- Ensure complete RNase treatment to avoid staining of RNA.- Optimize the concentration of propidium iodide. |
| High percentage of cells in the sub-G1 peak (apoptosis) in control samples | - Harsh cell handling.- Over-trypsinization.- Nutrient depletion in the culture. | - Handle cells gently during harvesting and washing.- Use the minimum necessary concentration and incubation time for trypsin.- Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Shift in fluorescence intensity of all peaks | Instrument settings have drifted. | - Calibrate the flow cytometer with beads before each experiment.- Use consistent instrument settings for all samples within an experiment. |
Western Blotting (Apoptosis Markers)
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak signal for apoptotic markers (e.g., cleaved caspases) | - The compound does not induce apoptosis at the tested concentration or time point.- Insufficient protein loading.- Inefficient antibody binding. | - Perform a time-course and dose-response experiment.- Quantify protein concentration accurately and load a sufficient amount (typically 20-40 µg).- Optimize primary antibody concentration and incubation time (often overnight at 4°C is recommended).- Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine). |
| High background on the membrane | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps. |
| Non-specific bands | - Primary antibody is not specific.- Protein degradation. | - Use a well-validated antibody.- Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis Markers
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 6. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,4-Bis(phenoxyacetyl)piperazine and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known anticancer agent doxorubicin with the novel compound 1,4-Bis(phenoxyacetyl)piperazine, focusing on their potential applications in breast cancer therapy. While doxorubicin is a well-established chemotherapeutic with extensive experimental data, information on this compound is currently limited. This comparison synthesizes available data for doxorubicin and provides an inferred profile for this compound based on the known biological activities of its constituent chemical moieties: the piperazine core and the phenoxyacetyl groups.
Overview of Compounds
Doxorubicin is an anthracycline antibiotic widely used in chemotherapy for various cancers, including breast cancer. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.
This compound is a synthetic compound featuring a central piperazine ring symmetrically substituted with two phenoxyacetyl groups. While direct studies on its efficacy against breast cancer cells are not available, the piperazine and phenoxyacetyl moieties are present in various compounds with demonstrated anticancer properties. Piperazine derivatives have been shown to exhibit cytotoxic and anti-proliferative effects, while some phenoxyacetamide compounds can induce apoptosis in cancer cells.[1]
Data Presentation: Performance Comparison
The following tables summarize the known quantitative data for doxorubicin's effects on common breast cancer cell lines. Due to the lack of direct experimental data for this compound, its corresponding entries are denoted as "Data not available" and are supplemented with qualitative, inferred properties based on related compounds.
Table 1: Cytotoxicity (IC50 Values) in Breast Cancer Cell Lines
| Compound | MCF-7 | MDA-MB-231 |
| Doxorubicin | ~0.1 - 2.0 µM | ~0.5 - 1.0 µM |
| This compound | Data not available | Data not available |
| Inferred Activity | Potentially cytotoxic based on piperazine and phenoxyacetyl derivatives. | Potentially cytotoxic based on piperazine and phenoxyacetyl derivatives. |
Table 2: Induction of Apoptosis in Breast Cancer Cells
| Compound | Mechanism | Key Molecular Events |
| Doxorubicin | Intrinsic and Extrinsic Pathways | Upregulation of Bax, Downregulation of Bcl-2, Caspase-3, -8, and -9 activation. |
| This compound | Data not available | Data not available |
| Inferred Activity | May induce apoptosis via intrinsic pathway, potentially involving ROS generation and caspase activation, as suggested by studies on phenoxyacetamide derivatives.[1] | Potential for Bax/Bcl-2 modulation and caspase activation. |
Table 3: Effect on Cell Cycle in Breast Cancer Cells
| Compound | Phase of Arrest | Key Molecular Events |
| Doxorubicin | G2/M phase | Downregulation of cyclin B1 and Cdc2. |
| This compound | Data not available | Data not available |
| Inferred Activity | May induce cell cycle arrest, potentially at the G1 or G2/M phase, as observed with some piperazine derivatives. | Potential to modulate cyclin and cyclin-dependent kinase (CDK) levels. |
Experimental Protocols
Detailed methodologies for the key experiments cited for doxorubicin are provided below. These protocols can serve as a reference for the evaluation of novel compounds like this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., doxorubicin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways for doxorubicin-induced apoptosis and a general experimental workflow for compound evaluation.
Caption: Doxorubicin-induced apoptosis signaling cascade in breast cancer cells.
Caption: A generalized experimental workflow for evaluating novel anticancer compounds.
Caption: A hypothetical signaling pathway for this compound.
References
Comparative analysis of 1,4-Bis(phenoxyacetyl)piperazine derivatives' cytotoxicity
An objective guide for researchers and drug development professionals on the anti-cancer potential of novel piperazine-based compounds. This analysis focuses on a series of piperazine-based bis(thiazole) and bis(thiadiazole) hybrids, closely related to the 1,4-Bis(phenoxyacetyl)piperazine scaffold, for which detailed cytotoxic data is available.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of the synthesized piperazine derivatives was evaluated against three human cancer cell lines: hepatoblastoma (HepG2), human colorectal carcinoma (HCT-116), and breast cancer (MCF-7), as well as a normal human dermal fibroblast (HDF) cell line. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Erlotinib, a known EGFR inhibitor, was used as a positive control.
| Compound | HepG2 IC50 (nM) | HCT-116 IC50 (nM) | MCF-7 IC50 (nM) | HDF IC50 (nM) |
| 7b | >100 | 3.5 | >100 | >100 |
| 9a | 12.1 | >100 | >100 | >100 |
| 9i | >100 | 1.2 | >100 | >100 |
| Erlotinib | 1.3 | 1.3 | 1.3 | Not Reported |
Key Observations:
-
Compounds 7b and 9i demonstrated potent and selective cytotoxicity against the HCT-116 human colorectal carcinoma cell line, with IC50 values of 3.5 nM and 1.2 nM, respectively.[1]
-
Compound 9a exhibited selective cytotoxicity against the HepG2 hepatoblastoma cell line with an IC50 value of 12.1 nM.[1]
-
Notably, these compounds showed high selectivity, with IC50 values greater than 100 nM for the other tested cancer cell lines and the normal HDF cell line, suggesting a favorable therapeutic window.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of the piperazine-based bis(thiazole) and bis(thiadiazole) hybrids.
1. Synthesis of 1,4-bis(chloroacetyl)piperazine (Starting Material)
To a solution of piperazine in chloroform at 0°C, two equivalents of chloroacetyl chloride are added. The reaction mixture is stirred, leading to the formation of 1,4-bis(chloroacetyl)piperazine, which serves as the key intermediate for the synthesis of the target compounds.[1]
2. In Vitro Cytotoxicity Screening (Sulforhodamine B Assay)
The cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) colorimetric assay.[2][3][4]
-
Cell Plating: Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
Fixation and Staining: Following incubation, the cells are fixed with trichloroacetic acid and stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at a wavelength of 515 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curve.
3. Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
To determine the mode of cell death induced by the compounds, an Annexin V-FITC and propidium iodide (PI) apoptosis detection kit is used.
-
Cell Treatment: Cells are treated with the IC50 concentration of the test compound for a specified period.
-
Staining: The treated cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4. Cell Cycle Analysis (Flow Cytometry)
The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry.[2]
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Analysis
Caption: Experimental workflow for the synthesis and cytotoxic evaluation of piperazine derivatives.
Proposed Signaling Pathway for Apoptosis Induction
Caption: A potential signaling pathway for apoptosis induced by cytotoxic piperazine derivatives.
References
- 1. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of Piperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a key pharmacophore in modern medicinal chemistry, integral to the structure of numerous compounds with a wide array of biological activities, including significant potential in oncology. This guide provides a comparative overview of the anticancer activity of several piperazine derivatives against various cancer cell lines, with a focus on their cytotoxic effects and mechanisms of action.
Comparative Anticancer Activity of Piperazine Derivatives
The in vitro cytotoxic activity of various piperazine derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes the 50% growth inhibitory (GI₅₀) or 50% inhibitory concentration (IC₅₀) values for selected compounds, alongside standard chemotherapeutic agents for comparison. Lower values indicate higher potency.
| Compound/Drug | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference Compound/Drug | IC₅₀ / GI₅₀ (µM) |
| 7-piperazinethylchrysin (7-PEC) | HCT-116 | Colon Carcinoma | 1.5 | Chrysin | >100 |
| Arylformyl piperazinyl derivative (3n) | MDA-MB-231 | Triple-Negative Breast Cancer | 5.55 | - | - |
| HepG2 | Hepatocellular Carcinoma | - | - | - | |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 | Breast Cancer | 1.00 | - | - |
| HOP-92 | Non-Small Cell Lung Cancer | - | - | - | |
| Vindoline-piperazine conjugate (25) | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | - | - |
| Benzhydryl piperazine derivative (85) | T47D | Breast Cancer | 0.44 | - | - |
| HEP3B | Hepatocellular Carcinoma | 1.67 | - | - | |
| Benzhydryl piperazine derivative (86) | T47D | Breast Cancer | 0.31 | - | - |
| HEP3B | Hepatocellular Carcinoma | 2.59 | - | - |
Data sourced from multiple studies for illustrative comparison.[1][2][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[5] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Procedure:
-
Cell Treatment: Culture and treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (20-50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Mechanisms of Action
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anticancer activity of a novel compound.
Caption: A typical workflow for the in vitro assessment of a potential anticancer compound.
Signaling Pathways in Piperazine Derivative-Induced Apoptosis
Many piperazine derivatives exert their anticancer effects by inducing apoptosis through the intrinsic and extrinsic pathways, and by modulating key survival signaling pathways like the PI3K/AKT pathway.
Intrinsic and Extrinsic Apoptosis Pathways
References
- 1. Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 1,4-Bis(phenoxyacetyl)piperazine Analogs for Anticancer Applications
A comprehensive analysis of 1,4-Bis(phenoxyacetyl)piperazine analogs has revealed key structural determinants for their cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel anticancer agents. The core structure, consisting of a central piperazine ring symmetrically substituted with phenoxyacetyl groups, offers a versatile scaffold for chemical modifications to enhance potency and selectivity.
Comparative Analysis of Anticancer Activity
Recent studies have focused on the synthesis and in vitro evaluation of a series of this compound derivatives, particularly those with formyl substitutions on the phenoxy ring, against a panel of human cancer cell lines. The cytotoxic effects were predominantly evaluated using the Sulforhodamine B (SRB) assay, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
A notable study synthesized and evaluated a series of 1,4-bis(formylphenoxyacetamido)piperazines.[1] The results, summarized in the table below, highlight the influence of the position of the formyl group on the phenoxy ring on the anticancer activity.
| Compound ID | Substitution on Phenoxy Ring | HepG2 (IC50, nM) | HCT-116 (IC50, nM) | MCF-7 (IC50, nM) |
| 7b | p-formyl | - | 3.5 | - |
| 9a | o-formyl | - | 12.1 | - |
| 9i | p-formyl (thiazole derivative) | - | 1.2 | - |
| Erlotinib | (Reference Drug) | - | 1.3 | - |
Data extracted from a study on piperazine-based bis(thiazole) and bis(thiadiazole) hybrids, which share the this compound core structure.[1]
The data indicates that derivatives of this structural class exhibit potent cytotoxic activity, particularly against the HCT-116 human colorectal carcinoma cell line. Compound 9i , a thiazole derivative of the core structure, demonstrated the highest potency with an IC50 value of 1.2 nM, which is comparable to the established EGFR inhibitor, Erlotinib.[1] This suggests that further modifications of the phenoxy ring, such as the introduction of heterocyclic moieties, can significantly enhance anticancer efficacy.
Experimental Protocols
The following methodologies are central to the evaluation of the structure-activity relationship of this compound analogs.
Synthesis of 1,4-bis(formylphenoxyacetamido)piperazines: [1]
-
Preparation of 1,4-bis(chloroacetyl)piperazine (3): Chloroacetyl chloride (2 equivalents) is reacted with piperazine (1 equivalent) in chloroform at 0°C.
-
Synthesis of 1,4-bis(formylphenoxyacetamido)piperazines (5a, b): The bis(chloroacetyl) compound (3) is reacted with the potassium salts of ortho- or para-hydroxybenzaldehyde in DMF under boiling conditions.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay): [2][3]
-
Cell Plating: Cancer cells (e.g., HepG2, HCT-116, MCF-7) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized piperazine analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 values are then calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
Investigations into the mechanism of action of these compounds suggest that their cytotoxic effects are mediated through the induction of apoptosis.[1] Compound 9i , the most potent analog identified, was found to upregulate apoptosis-related genes and downregulate the anti-apoptotic gene Bcl-2.[1] Furthermore, this compound was characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), suggesting a targeted mechanism of action.[1]
Diagrams of Experimental Workflow and Signaling Pathway:
Caption: Synthetic and cytotoxic evaluation workflow for this compound analogs.
Caption: Proposed mechanism of action involving EGFR inhibition and apoptosis induction.
References
A Comparative Guide to the Efficacy of p53 Inhibitors: Featuring 1,4-Bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Its inhibition is a crucial strategy in various therapeutic contexts. This guide provides a comparative analysis of the efficacy of 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (G5) and other prominent p53 inhibitors, supported by available experimental data.
Overview of Compared p53 Inhibitors
This guide focuses on the following small molecule inhibitors of the p53 pathway:
-
1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (G5): A novel inhibitor identified for its ability to decrease the activity of p53.
-
Nutlin-3: A well-characterized MDM2 inhibitor that disrupts the p53-MDM2 interaction, leading to p53 activation.
-
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis): An inhibitor that binds to p53 and prevents its interaction with MDM2.
-
Tenovin-1: An inhibitor of the sirtuin deacetylases SIRT1 and SIRT2, which indirectly activates p53.
-
Pifithrin-α: An inhibitor that blocks p53-mediated apoptosis and p53-dependent gene transcription.
-
ATSP-7041: A stapled peptide dual inhibitor of MDM2 and MDMX.
Data Presentation: Comparative Efficacy of p53 Inhibitors
The following table summarizes the available quantitative data on the efficacy of the selected p53 inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited. Furthermore, no specific IC50 values for the p53 inhibitory activity of 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (G5) have been reported in the reviewed literature. The efficacy of G5 has been demonstrated through the observed reduction of p53 downstream targets.[1][2][3][4]
| Inhibitor | Mechanism of Action | Target(s) | Reported IC50 / Kd | Cell Line(s) | Reference(s) |
| 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (G5) | Reduces mRNA and protein levels of p53 downstream genes. | p53 pathway | Not Reported | Mouse embryonic fibroblasts (MEFs), Mouse embryonic stem (ES) cells | [1][2][3][4] |
| Nutlin-3 | Inhibits the p53-MDM2 interaction. | MDM2 | IC50: ~8 µM (SJSA-1) | SJSA-1 (osteosarcoma), various others | |
| RITA | Binds to p53 and inhibits the p53-MDM2 interaction. | p53 | Kd: ~1.5 nM | HCT116 (colon cancer), various others | |
| Tenovin-1 | Inhibits SIRT1 and SIRT2, leading to p53 acetylation and activation. | SIRT1, SIRT2 | IC50: ~10 µM (various cancer cell lines) | Various cancer cell lines | |
| Pifithrin-α | Inhibits p53-dependent transcriptional activation and apoptosis. | p53 | Effective concentration: 10-30 µM | Various cell lines | |
| ATSP-7041 | Dual inhibitor of MDM2 and MDMX. | MDM2, MDMX | Sub-micromolar activity | SJSA-1, MCF-7 (breast cancer) |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6][7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the p53 inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for p53 and Downstream Targets (e.g., MDM2, p21)
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.[10][11][12]
-
Cell Lysis: Treat cells with the p53 inhibitor, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-MDM2, anti-p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
Co-IP is used to study protein-protein interactions, such as the binding of p53 to MDM2.[13][14][15][16][17]
-
Cell Lysis: Lyse inhibitor-treated and control cells in a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing: (Optional) Pre-clear the lysates with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to one of the proteins of interest (e.g., anti-p53 or anti-MDM2) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein in the complex (e.g., probe with anti-MDM2 if p53 was immunoprecipitated).
p53-Dependent Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[18][19][20][21]
-
Cell Treatment: Treat cells with the p53 inhibitor for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24][25][26]
-
Cell Treatment and Harvesting: Treat cells with the inhibitor, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathway of p53 Activation and Inhibition
Caption: Simplified signaling pathway of p53 activation and points of intervention for various inhibitors.
General Experimental Workflow for Comparing p53 Inhibitor Efficacy
Caption: A generalized experimental workflow for the comparative evaluation of p53 inhibitor efficacy.
References
- 1. Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Analysis of Protein:Protein Interactions in the Human Cancer-Pertinent rp.eL42-p53-Mdm2 Pathway [openbiochemistryjournal.com]
- 15. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assays to Measure p53-Dependent and -Independent Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revvity.com [revvity.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. nanocellect.com [nanocellect.com]
Cross-validation of 1,4-Bis(phenoxyacetyl)piperazine's Biological Effects in Different Cell Lines
This guide provides a comparative analysis of the biological effects of a 1,4-Bis(phenoxyacetyl)piperazine derivative, here referred to as PCC, across different cell lines. The data presented is based on published experimental findings and is intended for researchers, scientists, and drug development professionals. This document summarizes the cytotoxic and apoptotic effects of PCC and compares its performance with other piperazine-based compounds. Detailed experimental protocols and diagrams of the signaling pathways are provided to support the presented data.
Data Presentation: Cytotoxicity of Piperazine Derivatives
The following table summarizes the cytotoxic activity (IC50/GI50 values) of PCC and other alternative piperazine derivatives in various cancer cell lines. This allows for a direct comparison of their potency.
| Compound/Derivative Name | Cell Line | Cell Type | IC50/GI50 (µM) | Reference |
| PCC (this compound derivative) | SNU-475 | Human Liver Cancer | 18.2 (6.98 µg/ml) | [1] |
| SNU-423 | Human Liver Cancer | 20.2 (7.76 µg/ml) | [1] | |
| THLE-3 | Normal Human Liver | 126.5 (48.63 µg/ml) | [1] | |
| Compound C505 | K562 | Human Leukemia | < 0.16 | [2][3] |
| HeLa | Human Cervical Cancer | < 0.16 | [2][3] | |
| AGS | Human Gastric Cancer | < 0.16 | [2][3] | |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a, 5b, 5c) | Multiple | Liver, Breast, Colon, Gastric, Endometrial Cancer | Micromolar concentrations | [4] |
| Epoxide-containing piperazines (NCO-700, TOP-008) | HS-578T | Human Breast Cancer | 3-6 | [5] |
| PC-3 | Human Prostate Cancer | 5-20 | [5] | |
| DU-145 | Human Prostate Cancer | 5-20 | [5] | |
| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 | Human Glioblastoma | < 0.05 | [6] |
| HeLa | Human Cervical Cancer | < 0.05 | [6] | |
| Vindoline-piperazine derivative (23) | MDA-MB-468 | Human Breast Cancer | 1.00 | [7] |
| Vindoline-piperazine derivative (25) | HOP-92 | Non-small Cell Lung Cancer | 1.35 | [7] |
| Arylpiperazine derivative (9) | LNCaP | Human Prostate Cancer | < 5 | [8] |
| Arylpiperazine derivative (15) | LNCaP | Human Prostate Cancer | < 5 | [8] |
| 1-(2-Aryl-2-adamantyl)piperazine derivative (7) | SK-MEL-28 | Human Melanoma | ≤ 10 | [9] |
| MDA-MB-435 | Human Melanoma | ≤ 10 | [9] |
Note: The molecular weight of PCC was estimated to be approximately 382.4 g/mol for the conversion from µg/ml to µM.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This protocol is used to assess the cytotoxic effects of compounds on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 2,000-4,000 cells/well) and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound in triplicate. Include appropriate controls (e.g., vehicle control, positive control).[10]
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][11]
-
Solubilization: Gently discard the media and add 100-200 µl of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at 540-595 nm using a microplate reader.[10] The absorbance is proportional to the number of viable cells.[11]
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Seed and treat cells with the compound of interest for the desired time.
-
Cell Collection: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/ml.[13]
-
Staining: Add 5 µl of Annexin V-FITC and 10 µl of Propidium Iodide (PI) solution to 100 µl of the cell suspension.[13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µl of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[13] Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[12]
This immunofluorescence-based assay is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Plate cells on coverslips or in a 96-well imaging plate. Pre-treat with the test compound before stimulating with an NF-κB activator (e.g., TNF-α).[15]
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with 0.1% Triton X-100.[16]
-
Blocking: Incubate the cells with a blocking solution to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.[15]
-
Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.[15]
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The translocation of NF-κB is quantified by measuring the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm.[16][17]
Mandatory Visualization
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a novel piperazine compound on cancer cells - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma [mdpi.com]
- 10. researchtweet.com [researchtweet.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Nuclear factor-κB (NF-κB) nuclear translocation assay [bio-protocol.org]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 1,4-bis(phenoxyacetyl)piperazine and Cisplatin in Cancer Research
In the landscape of anticancer drug development, the evaluation of novel compounds against established chemotherapeutic agents is a critical step. This guide provides a head-to-head comparison of the novel piperazine derivative, 1,4-bis(phenoxyacetyl)piperazine, and the widely used platinum-based drug, cisplatin. This comparison is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental methodologies, and visual representations of their mechanisms of action.
Overview and Chemical Structures
Cisplatin , or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy, used in the treatment of a wide array of solid tumors since its FDA approval in 1978. Its efficacy is well-documented, though its clinical use is often limited by significant side effects.
This compound is a derivative of piperazine, a heterocyclic amine that is a common scaffold in medicinal chemistry. Numerous piperazine derivatives have been investigated for their potential as anticancer agents, exhibiting a range of biological activities. However, specific experimental data on the anticancer properties of this compound is not extensively available in the public domain. This guide, therefore, will draw upon the known mechanisms of cisplatin and the general anticancer activities reported for various piperazine derivatives to provide a comparative framework.
Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA.[1][2] Upon entering a cell, where the chloride concentration is lower than in the bloodstream, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. This aquated form of cisplatin is highly reactive and binds to the N7 atoms of purine bases, predominantly guanine, in the DNA. This binding leads to the formation of DNA adducts, primarily 1,2-intrastrand crosslinks, which kink the DNA structure.[1][2] These adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2]
The precise mechanism of action for This compound has not been elucidated. However, various other piperazine derivatives have been reported to induce anticancer effects through several mechanisms. These include the induction of apoptosis, inhibition of cell cycle progression, and targeting of specific signaling pathways involved in cancer cell proliferation and survival.[3][4] Some piperazine-containing compounds have been shown to arrest the cell cycle at different phases, such as G1 or G2/M, and to induce apoptosis through both intrinsic and extrinsic pathways.[5]
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of action of Cisplatin.
Caption: Potential mechanisms of action for anticancer piperazine derivatives.
Data Presentation
Due to the limited availability of specific experimental data for this compound, a direct quantitative comparison table is not feasible at this time. For a comprehensive evaluation, experimental determination of key parameters such as the half-maximal inhibitory concentration (IC50) across various cancer cell lines would be required.
For context, cisplatin typically exhibits IC50 values in the low micromolar range against a variety of cancer cell lines.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with serial dilutions of the test compounds (this compound and cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the drug concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Culture cancer cells and treat them with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Cisplatin remains a potent and widely used chemotherapeutic agent with a well-characterized mechanism of action centered on DNA damage. While this compound belongs to a class of compounds with demonstrated anticancer potential, a lack of specific experimental data for this particular derivative prevents a direct and comprehensive comparison with cisplatin. The provided experimental protocols offer a standardized approach for future studies to elucidate the cytotoxic and mechanistic properties of this compound, which will be essential for determining its potential as a novel anticancer agent. Further research is warranted to explore the therapeutic promise of this and other novel piperazine derivatives.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}-1-benzylguanidine and its Analogs as Histamine H3 Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo efficacy of a novel piperazine series against alternative histamine H3 receptor antagonists.
This guide provides a detailed comparison of a series of 1-substituted-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}guanidine derivatives, with a focus on 1-benzyl-1-(7-phenoxyhept-1-yl)guanidine, against other established histamine H3 receptor (H3R) antagonists. The content is designed to offer an objective overview of their performance, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of compounds for further research and development.
Introduction to Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[1] Antagonists of the H3 receptor are of significant interest as they can increase the release of these neurotransmitters, leading to potential therapeutic benefits in a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1][2] This guide focuses on a promising series of piperazine-containing guanidine derivatives and compares their activity with other known H3R antagonists.
In Vitro Activity Comparison
The in vitro antagonistic activity of the piperazine derivatives was primarily assessed by their ability to block the histamine H3 receptor in guinea pig jejunum preparations, expressed as pA2 values. A higher pA2 value indicates greater antagonist potency.
| Compound | Substituent on Benzyl Moiety | In Vitro Potency (pA2) at Guinea Pig H3R |
| 1a | 4-Trifluoromethyl | 8.43 |
| 1b | 4-Trifluoromethylbenzyl | 8.49 |
| 1c | Unsubstituted | 8.21 |
| Pitolisant | N/A | Not directly comparable from provided data |
| Clobenpropit | N/A | Not directly comparable from provided data |
| Thioperamide | N/A | Not directly comparable from provided data |
Data for compounds 1a, 1b, and 1c are from functional assays on guinea pig jejunum.[3]
The data clearly indicates that the introduction of strong electron-withdrawing substituents at the 4-position of the benzyl moiety, as seen in compounds 1a and 1b, results in the highest in vitro potency.[3] Compound 1c, with an unsubstituted benzyl group, also demonstrates high potency.
In Vivo Activity Comparison
The in vivo efficacy of the lead compounds was evaluated by their effect on food intake in rats. This is a relevant model as H3R antagonists are known to have anorectic effects.
| Compound | In Vivo Effect on Food Intake in Rats |
| 1a | Reduced food intake |
| 1c | Reduced food intake |
| 1d | Reduced food intake |
| Pitolisant | Promotes wakefulness (used for narcolepsy) |
| Other H3R Antagonists | Generally associated with stimulant and nootropic effects |
In vivo data for compounds 1a, 1c, and 1d are based on studies in rats.[3]
Compounds 1a, 1c, and 1d demonstrated a significant reduction in food intake in rats when administered parenterally for five days.[3] This finding supports the potential of these compounds as therapeutic agents for conditions where appetite suppression is beneficial.
Experimental Protocols
In Vitro Histamine H3 Receptor Antagonism Assay
Objective: To determine the antagonist potency (pA2) of the test compounds at the histamine H3 receptor.
Methodology:
-
Tissue Preparation: The guinea pig jejunum is isolated and prepared for in vitro organ bath studies. This tissue is a well-established model for studying H3 receptor function.
-
Assay Setup: The jejunum preparation is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature.
-
Agonist Response: A cumulative concentration-response curve to a selective H3 receptor agonist (e.g., R-α-methylhistamine) is established to determine the baseline response.
-
Antagonist Incubation: The tissue is incubated with a specific concentration of the test compound (antagonist) for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to the H3 agonist is then generated in the presence of the antagonist.
-
Data Analysis: The Schild plot analysis is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
In Vivo Food Intake Study in Rats
Objective: To evaluate the effect of the test compounds on food consumption in rats.
Methodology:
-
Animal Acclimatization: Male rats are individually housed and acclimatized to the experimental conditions, including the diet and feeding schedule.[4][5]
-
Drug Administration: The test compounds are administered to the rats via a specific route (e.g., intraperitoneal injection) at a predetermined dose and time.[4]
-
Food Intake Measurement: The amount of food consumed by each rat is measured at specific time points (e.g., 1, 2, 4, and 24 hours) after drug administration.[4][5] This can be done manually by weighing the remaining food or using automated systems that continuously monitor food intake.[6]
-
Data Analysis: The food intake of the treated group is compared to that of a vehicle-treated control group. Statistical analysis is performed to determine the significance of any observed differences.
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway and Antagonist Action.
Caption: General Experimental Workflow for H3R Antagonist Evaluation.
Conclusion
The 1-substituted-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}guanidine series, particularly compounds with electron-withdrawing substituents on the benzyl ring, demonstrates high in vitro potency as histamine H3 receptor antagonists. Furthermore, key compounds from this series have shown significant in vivo efficacy in reducing food intake in rats, highlighting their potential for further development. This guide provides a foundational comparison to aid researchers in the strategic advancement of novel H3R antagonists.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. gubra.dk [gubra.dk]
- 6. 67.20.83.195 [67.20.83.195]
Safety Operating Guide
Proper Disposal of 1,4-Bis(phenoxyacetyl)piperazine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1,4-Bis(phenoxyacetyl)piperazine, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator if handling outside a fume hood. |
This information is consistent with recommendations for handling similar piperazine compounds.[1][2][3][4][6]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
A. Waste Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material and have a secure lid.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Solid Waste: For solid this compound, carefully transfer the material into the waste container, avoiding the creation of dust.[4][7]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing papers, or pipette tips, should also be placed in the designated waste container.
B. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material and place it into the designated waste container.[2][6] Avoid generating dust.[4][7]
-
Decontamination: Clean the spill area with an appropriate solvent and absorbent material. All cleanup materials should be disposed of as hazardous waste.
C. Final Disposal
-
Approved Waste Disposal Facility: The ultimate disposal method for this compound is through an approved hazardous waste disposal facility.[1][2] This may involve controlled incineration with flue gas scrubbing.[7]
-
Do Not Dispose in Drains: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[7][8]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.[7]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process.
Caption: Workflow for the safe disposal of this compound.
V. Logical Relationship of Safety Measures
The interplay of hazard identification, personal protection, and proper procedure is crucial for safe disposal.
Caption: Interrelationship of key safety components for chemical disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chemdmart.com [chemdmart.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
Essential Safety and Logistical Information for Handling 1,4-Bis(phenoxyacetyl)piperazine
Disclaimer: No specific Safety Data Sheet (SDS) is available for 1,4-Bis(phenoxyacetyl)piperazine. The following guidance is based on the safety information for the parent compound, piperazine, and general best practices for handling solid organic chemicals of unknown toxicity. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
Operational Plan
This plan provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Work in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[2][3]
-
Use a ventilated enclosure or a glove box for weighing and transferring the solid to prevent dust generation.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][4]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled by engineering controls, a NIOSH-approved respirator with a particulate filter is recommended.[6]
3. Handling Procedure:
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure all necessary equipment (spatulas, weighing paper, containers) is clean and readily available.
-
Have appropriate spill cleanup materials ready.
-
-
Weighing and Transfer:
-
Handle this compound as a solid powder.
-
Avoid creating dust by handling the compound gently.[1]
-
Use a micro-spatula for transferring small quantities.
-
Close the container tightly after use.
-
-
Cleanup:
-
Wipe down the work surface with a damp cloth to collect any residual powder.
-
Decontaminate all equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after handling.[7]
-
Disposal Plan
-
Waste Collection:
-
Collect all waste contaminated with this compound in a clearly labeled, sealed container. This includes disposable PPE, weighing paper, and any cleanup materials.
-
-
Waste Disposal:
Quantitative Data (for Piperazine - Parent Compound)
The following table contains data for the parent compound, piperazine. This information should be used as a conservative reference, and it is important to note that the properties of this compound may differ.
| Property | Value |
| Appearance | Deliquescent solid |
| pH (10% aq. solution) | 10.8–11.8 |
| pKa1 | 5.35 |
| pKa2 | 9.73 |
| Solubility in Water | Freely soluble |
Source: PubChem CID 4837[8]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cerritos.edu [cerritos.edu]
- 4. csub.edu [csub.edu]
- 5. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 6. biosynce.com [biosynce.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
